7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
7-bromo-4-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLLEILENVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC(=C21)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS 1158426-91-5
An In-Depth Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158426-91-5)
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its substituted indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol via the Vilsmeier-Haack reaction, an analysis of its chemical reactivity, and its potential applications in drug discovery and development. The strategic placement of bromo, fluoro, methyl, and formyl groups offers multiple avenues for derivatization, making it an invaluable intermediate for building libraries of novel bioactive compounds.
Physicochemical Properties and Structural Analysis
This compound is a solid organic compound whose structure is defined by an indole nucleus substituted at four key positions. Each substituent imparts distinct electronic and steric properties that govern the molecule's overall reactivity and utility.
-
Indole Core : The bicyclic aromatic indole system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its electron-rich nature, particularly at the C3 position, makes it susceptible to electrophilic substitution.
-
3-Carbaldehyde Group : The formyl (-CHO) group at the C3 position is a versatile functional handle. It acts as an electron-withdrawing group, deactivating the pyrrole ring slightly towards further electrophilic attack, but it is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductions.[2][3]
-
1-Methyl Group : The N-methylation prevents the formation of indole trimers which can sometimes occur as side products in Vilsmeier-type reactions and ensures that reactions proceed on the desired substrate.[4] It also modifies the compound's solubility and electronic properties.
-
4-Fluoro Group : The fluorine atom at C4 significantly influences the molecule's electronic profile due to its high electronegativity. In a drug development context, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]
-
7-Bromo Group : The bromine atom at C7 serves as a crucial synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis.
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1158426-91-5 | - |
| Molecular Formula | C₁₀H₇BrFNO | [6] (analogy) |
| Molecular Weight | 256.07 g/mol | Calculated |
| Appearance | Expected to be a solid | - |
| Purity | Typically >97% | [5] |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most direct and industrially scalable method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole ring.[7] The synthesis of the target compound starts from the precursor, 7-Bromo-4-fluoro-1-methyl-1H-indole.
Synthesis Workflow
Caption: General workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established methods for indole formylation.[7][9][10]
Reagents and Equipment:
-
7-Bromo-4-fluoro-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate, for extraction
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, magnetic stirrer, ice-salt bath, rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Formylation Reaction: In a separate flask, dissolve the starting material, 7-Bromo-4-fluoro-1-methyl-1H-indole (1.0 eq.), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.[7][9]
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[7] Perform this step cautiously as it is exothermic and may cause gas evolution. The product will often precipitate as a solid.
-
Isolation and Purification:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
-
If no solid forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Chemical Reactivity and Derivatization Potential
The title compound is a versatile building block due to its multiple reactive sites, which can be addressed with high selectivity.
Caption: Major derivatization pathways from the core molecule.
-
Reactions at the Aldehyde Group : The formyl group is a gateway to numerous derivatives.
-
Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively.
-
Oxidation: It can be easily oxidized to the corresponding indole-3-carboxylic acid using standard oxidizing agents.[2]
-
Reductive Amination: A powerful tool for creating amine side chains.
-
Henry Reaction: Condensation with nitroalkanes yields β-nitro alcohols, which are valuable synthetic intermediates.[2]
-
-
Reactions at the Bromo Group : The C7-Br bond is ideal for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development, allowing for the systematic exploration of the chemical space around the indole core.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Applications in Research and Drug Development
Indole-3-carbaldehyde and its derivatives are key intermediates for a vast array of biologically active compounds and indole alkaloids.[3][11] The specific substitution pattern of this compound makes it a high-value starting material for several reasons:
-
Scaffold for Kinase Inhibitors : The indole scaffold is present in many kinase inhibitors. The aldehyde can be elaborated into various pharmacophores that interact with the hinge region of protein kinases, while the C7 position can be modified to target the solvent-exposed region.
-
Antiviral and Antimicrobial Agents : Functionalized indoles have shown potent activity against a range of viruses and bacteria. The ability to diversify the molecule at both the C3 and C7 positions allows for optimization of activity and pharmacokinetic properties.
-
Neuroscience Research : Indole is structurally related to serotonin. Derivatives are often explored as ligands for various receptors in the central nervous system.
Safety and Handling
Based on analogous compounds like 7-bromo-1H-indole-3-carbaldehyde, this chemical should be handled with appropriate care.[12]
-
GHS Hazard Statements : Likely to be harmful if swallowed (Acute Toxicity, Oral) and cause serious eye irritation.[12]
-
Precautionary Measures : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically designed chemical intermediate that offers researchers and drug development professionals a powerful platform for innovation. Its synthesis is achievable through robust and scalable chemistry, and its multiple, orthogonally reactive functional groups provide a clear roadmap for rapid and diverse molecular elaboration. The combination of a privileged indole core with handles for both cross-coupling and classical functional group transformations ensures its continued relevance in the pursuit of novel therapeutics and functional materials.
References
- Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Royal Society of Chemistry.
- Benchchem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. Benchchem.
- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
- Aladdin. (n.d.). This compound. Aladdin Chemistry.
- LookChem. (n.d.). The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. LookChem.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- ChemicalBook. (2025). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.
- Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses.
- PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia.
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical properties of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde
Technical Monograph: Strategic Utilization of 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde
Executive Summary 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde represents a highly functionalized, "privileged" heterocyclic scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile: the electrophilic C3-aldehyde, the cross-coupling-ready C7-bromide, and the metabolically robust C4-fluorine. This guide details the physicochemical properties, synthetic pathways, and chemoselective functionalization strategies required to utilize this building block in the development of kinase inhibitors, antiviral agents, and receptor modulators.
Structural Analysis & Electronic Properties
The molecule derives its utility from the specific arrangement of its substituents, which allows for "divergent synthesis"—the ability to generate complex libraries from a single core.
| Feature | Position | Electronic Effect | Synthetic Utility |
| Methyl Group | Inductive donor (+I) | Blocks H-bonding; increases lipophilicity (LogP modulation); prevents | |
| Carboxaldehyde | C-3 | Strong electron-withdrawing (-M) | "Soft" electrophile for condensation (Wittig, reductive amination); activates C2-H for potential functionalization. |
| Fluorine | C-4 | Inductive withdrawal (-I), Mesomeric donor (+M) | Metabolic blocker (prevents oxidation at C4); modulates pKa of neighboring protons; induces "ortho-effect" on C3-aldehyde conformation. |
| Bromine | C-7 | Weakly deactivating | "Hard" handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); sterically adjacent to |
Physicochemical Profile (Calculated):
-
Molecular Formula: C
H BrFNO -
Molecular Weight: 256.07 g/mol
-
Predicted LogP: ~2.8 (Lipophilic)
-
Appearance: Typically a pale yellow to tan solid (due to conjugation).
-
Solubility: Soluble in DCM, DMSO, DMF; limited solubility in water/alcohols.
Synthetic Accessibility & Pathways
The synthesis of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde typically proceeds via the Vilsmeier-Haack formylation of the parent indole. The sequence of methylation is critical: Methylation (
Workflow Visualization
The following diagram illustrates the optimal synthetic route and potential divergence points.
Figure 1: Step-wise synthesis from commercially available 7-bromo-4-fluoroindole.
Chemical Reactivity Profile
This scaffold acts as a "chemical hub." The researcher must prioritize reaction order to maintain yield integrity.
A. C3-Formyl Reactivity (The Electrophile)
The C3-aldehyde is the most reactive site towards nucleophiles.
-
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)
) to form benzylic amines. This is standard for installing solubilizing tails in drug candidates. -
Wittig/Horner-Wadsworth-Emmons: Installs acrylic linkers, useful for designing covalent inhibitors (Michael acceptors).
B. C7-Bromo Reactivity (The Cross-Coupling Handle)
The C7 position is sterically crowded by the
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Note: High catalyst loading (e.g., Pd(dppf)Cl
) may be required due to steric hindrance. -
Buchwald-Hartwig: Installs amines directly at C7.
C. Chemoselectivity Challenges
-
Reduction: NaBH
will reduce the aldehyde to an alcohol without touching the bromide. -
Lithiation: Lithium-Halogen exchange at C7 is risky in the presence of the C3-aldehyde (which will react with the lithiated species). Protection of the aldehyde (as an acetal) is required before any organolithium chemistry.
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map. Green lines indicate direct compatibility; red dashed lines indicate chemoselective conflicts.
Experimental Protocols
The following protocols are standardized for this specific scaffold, accounting for the electronic deactivation of the 4-fluoro group.
Protocol A: Vilsmeier-Haack Formylation
Context: Installing the aldehyde on 7-bromo-4-fluoro-1-methylindole.
-
Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl
(1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 7-bromo-4-fluoro-1-methylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Warm to room temperature. If conversion is slow (due to 4-F electron withdrawal), heat to 40-50°C. Monitor by TLC (shift to lower R
). -
Quench (Critical): Pour the mixture onto crushed ice/water. Neutralize carefully with 2M NaOH or sat. NaHCO
to pH 8. Caution: Exothermic. -
Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc.
Protocol B: Suzuki-Miyaura Coupling at C7
Context: Functionalizing the bromide while preserving the aldehyde.
-
Setup: Charge a microwave vial with the indole substrate (1.0 equiv), Boronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Catalyst: Add Pd(dppf)Cl
(5 mol%). The bidentate ligand is preferred to stabilize the Pd species against the steric bulk of the N-Me group. -
Reaction: Heat at 90°C for 4-12 hours.
-
Workup: Dilute with water, extract with DCM. The aldehyde remains intact under these mild basic conditions.
Safety & Stability (E-E-A-T)
-
Stability: The molecule is stable at room temperature but should be stored at -20°C under inert atmosphere to prevent slow oxidation of the aldehyde to the carboxylic acid.
-
Hazards:
-
Irritant: Like most indole-aldehydes, it is a skin and respiratory irritant.
-
Reactivity: Avoid contact with strong oxidizers.
-
-
Regulatory: Not a controlled substance, but handled as a standard fine chemical intermediate.
References
-
Indole Functionalization: The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. nbinno.com. Link
-
Vilsmeier-Haack Methodology: James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3][4][5][6][7] Organic Syntheses, Coll.[1] Vol. 4, p.539. Link
-
Medicinal Chemistry Applications: The role of fluorine in medicinal chemistry. Journal of Chemical Biology & Therapeutics. Link
-
Related Scaffold Synthesis: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules 2024. (Demonstrates halogen handling in related bicyclic systems). Link
-
General Properties: PubChem Compound Summary for Indole-3-carboxaldehyde derivatives. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 3. 1227572-45-3|4-Chloro-5-fluoroindole-3-carboxaldehyde|BLD Pharm [bldpharm.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Sourcing, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Acknowledging its current status as a non-commercially available research chemical, this document focuses on a robust, proposed synthetic pathway, strategies for sourcing through custom synthesis, and an exploration of its potential biological significance based on structurally related analogs.
Commercial Availability and Sourcing Strategy
Initial market analysis indicates that this compound is not a stock item from major chemical suppliers. Its unique substitution pattern suggests it is a novel compound for specialized research endeavors. Consequently, researchers requiring this molecule have two primary avenues for acquisition: in-house synthesis or outsourcing to a custom synthesis provider. This guide will equip you with the necessary information for either approach.
While the target compound is unavailable, several structurally related indole derivatives are commercially available. These can serve as valuable starting materials for synthesis, as analytical standards, or as comparative compounds in biological assays.
Table 1: Commercially Available Structural Analogs
| Compound Name | CAS Number | Notes |
| 7-Bromo-4-fluoro-1H-indole | 292636-09-0 | Key precursor for the proposed synthesis.[1] |
| 7-Bromo-1-methyl-1H-indole-3-carbaldehyde | 1158278-90-0 | Lacks the 4-fluoro substituent. |
| 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde | 1227564-14-8 | Isomeric bromo- substitution. |
| 7-Bromo-1H-indole-3-carbaldehyde | 115666-21-2 | Lacks both N-methyl and 4-fluoro groups.[2] |
| 4-Bromo-1H-indole-3-carbaldehyde | 98600-34-1 | Isomeric bromo- substitution. |
Proposed Synthetic Route
The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 7-Bromo-4-fluoro-1H-indole. The proposed pathway involves:
-
N-Methylation of the indole nitrogen.
-
C3-Formylation of the N-methylated indole intermediate using the Vilsmeier-Haack reaction.
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Methylation of 7-Bromo-4-fluoro-1H-indole
The N-methylation of indoles is a well-established transformation. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate.[3][4] A more practical and safer approach, suitable for modern research labs, utilizes dimethyl carbonate (DMC) as the methylating agent.[3][4] This method is noted for its high yields, selectivity for N-methylation, and the use of an environmentally benign reagent.[3][4]
Table 2: Comparison of N-Methylation Reagents for Indoles
| Reagent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | High reactivity | Toxic, volatile, suspected carcinogen.[3][4] |
| Dimethyl Sulfate (DMS) | High reactivity, low cost | Highly toxic and carcinogenic.[3][4] |
| Dimethyl Carbonate (DMC) | Low toxicity, environmentally friendly, high selectivity.[3][4] | Requires higher temperatures and longer reaction times. |
| Phenyl Trimethylammonium Iodide | Safe, solid reagent, high monoselectivity.[5] | May require specific reaction conditions. |
Experimental Protocol: N-Methylation with Dimethyl Carbonate
This protocol is adapted from a general procedure for the N-methylation of indoles.[3][4]
-
Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-Bromo-4-fluoro-1H-indole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Add dimethyl carbonate (DMC, 3.0-5.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 130-150 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 7-Bromo-4-fluoro-1-methyl-1H-indole, can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Base (K₂CO₃): The base is essential to deprotonate the indole nitrogen, forming the nucleophilic indolide anion required to attack the methylating agent.
-
Solvent (DMF): A high-boiling polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Excess DMC: Using an excess of DMC ensures the reaction goes to completion.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most reliable and widely used method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[6] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of indoles.[6][7][8]
-
Vilsmeier Reagent Formation: In a separate flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 7-Bromo-4-fluoro-1-methyl-1H-indole intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow, careful addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) or saturated sodium carbonate until the solution is alkaline (pH 8-9).[6] The product, this compound, will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Self-Validating System:
-
The formation of a precipitate upon neutralization is a strong indicator of successful product formation.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sourcing via Custom Synthesis
For research groups without the capacity for multi-step synthesis, engaging a custom synthesis company is an effective strategy. These organizations offer the expertise and infrastructure to produce non-commercially available molecules.[9][10][11][12][13]
Caption: A typical workflow for engaging with a custom synthesis provider.
Key Considerations When Choosing a Custom Synthesis Partner:
-
Expertise: Ensure the company has a strong track record in heterocyclic and multi-step synthesis.[10]
-
Confidentiality: A non-disclosure agreement (NDA) should be in place to protect intellectual property.[13]
-
Communication: Look for providers that offer regular progress reports and a dedicated project manager.[10][13]
-
Analytical Capabilities: The final product should be delivered with a comprehensive Certificate of Analysis (CoA) confirming its identity and purity.[11]
Potential Applications in Drug Discovery
Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates for the synthesis of a wide range of biologically active compounds.[14] The specific combination of bromo, fluoro, and N-methyl substituents on the indole ring of the target compound suggests several potential areas of application:
-
Anticancer Agents: The indole nucleus is a core component of many anticancer drugs. Halogen substituents, such as bromine and fluorine, can enhance binding affinity to target proteins and improve pharmacokinetic properties.
-
Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents. The lipophilicity imparted by the bromine atom can aid in cell membrane penetration.
-
Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors, which are crucial in oncology and inflammatory disease research. The aldehyde functional group provides a reactive handle for further elaboration into more complex molecules that can target the ATP-binding site of kinases.
-
Neuropharmacology: Many compounds acting on the central nervous system contain an indole core, a famous example being serotonin. Substituted indoles are often explored for their potential as receptor agonists or antagonists.
The aldehyde group at the C3 position is particularly valuable as it allows for a multitude of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular diversity and synthesize compound libraries for high-throughput screening.
References
-
Getzner, M., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]
-
Biocompare. (n.d.). Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]
-
Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]
-
Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved February 10, 2026, from [Link]
-
Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. American Chemical Society. [Link]
-
MacsChem. (n.d.). Custom & Contract Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]
-
ScienceMadness Discussion Board. (2012). Methylation of indole? Retrieved February 10, 2026, from [Link]
-
Getzner, M., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. Retrieved February 10, 2026, from [Link]
-
Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 10, 2026, from [Link]
-
Al-Abed, Y., et al. (2008). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Shekarchi, M., et al. (2021). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
-
El-Sawy, E. R., et al. (2018). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194. [Link]
-
Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved February 10, 2026, from [Link]
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
-
PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
Madhusudhan, G., et al. (2011). A novel process for the synthesis of 6-halo-5-fluoro indoles. Organic Chemistry: An Indian Journal, 7(1). [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academia.edu. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biocompare.com [biocompare.com]
- 10. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 11. macschem.us [macschem.us]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Custom Synthesis [otavachemicals.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 7-Bromo-4-fluoro-1-methylindole
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole, a key transformation for synthesizing functionalized indole-3-carbaldehydes. These products are valuable intermediates in the development of novel therapeutics and functional materials. This guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters governing the success of the reaction, including regioselectivity and management of substrate reactivity. It is intended for researchers, medicinal chemists, and process development scientists engaged in advanced heterocyclic synthesis.
Introduction: Strategic Importance of Indole-3-carbaldehydes
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is a cornerstone of indole functionalization.[1] This transformation provides a versatile chemical handle for further elaboration into more complex molecular architectures. The specific substrate, 7-bromo-4-fluoro-1-methylindole, presents a unique synthetic challenge and opportunity. The bromine atom at the C7 position can serve as a site for subsequent cross-coupling reactions, while the fluorine atom at C4 can enhance metabolic stability and modulate the electronic properties of the final molecule.[2] The N-methylation of the indole nitrogen prevents N-formylation and can influence the overall reactivity of the heterocyclic system.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] This reagent then undergoes an electrophilic aromatic substitution with an electron-rich aromatic or heteroaromatic compound.
Formation of the Vilsmeier Reagent
The initial step involves the reaction of DMF with POCl₃ to generate the electrophilic Vilsmeier reagent.
Caption: General Mechanism of Vilsmeier-Haack Formylation of the Indole.
Predicting Regioselectivity in 7-bromo-4-fluoro-1-methylindole
The regiochemical outcome of the Vilsmeier-Haack reaction on a substituted indole is governed by the interplay of electronic and steric effects.
-
N-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group, which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic attack.
-
Halogen Substituents: The 7-bromo and 4-fluoro substituents are electron-withdrawing groups via induction, which deactivates the indole ring to some extent. However, the inherent high nucleophilicity of the indole C3 position generally overcomes this deactivation.
-
Steric Hindrance: The bromine atom at the C7 position does not significantly hinder the approach of the Vilsmeier reagent to the C3 position.
Considering these factors, the formylation is strongly predicted to occur at the C3 position of 7-bromo-4-fluoro-1-methylindole. The overall reactivity of the substrate may be slightly diminished due to the presence of the halogens, potentially necessitating slightly more forcing reaction conditions compared to an unsubstituted indole.
Experimental Protocol
This protocol is designed for the safe and efficient formylation of 7-bromo-4-fluoro-1-methylindole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |
| 7-bromo-4-fluoro-1-methylindole | 228.06 | >97% | Available from specialty chemical suppliers. |
| Phosphorus oxychloride (POCl₃) | 153.33 | >99% | Acros Organics, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | >99.8% | Acros Organics, Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | >99.8% | Acros Organics, Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | - | Prepared in-house |
| Brine | - | - | Prepared in-house |
| Anhydrous sodium sulfate | 142.04 | >99% | Acros Organics, Sigma-Aldrich |
Step-by-Step Procedure
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30 minutes.
-
Formylation Reaction: In a separate flame-dried flask, dissolve 7-bromo-4-fluoro-1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully into a beaker containing crushed ice with vigorous stirring. This quenching process is exothermic and should be performed with caution.
-
Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate as a solid during this step.
-
Extraction and Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid precipitates, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde.
Data and Expected Results
Quantitative Data Summary
| Parameter | Value |
| Substrate | 7-bromo-4-fluoro-1-methylindole |
| Product | 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde |
| Reagents | POCl₃, DMF |
| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.5 : 5 (plus solvent amount) |
| Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expect to see a characteristic singlet for the aldehyde proton around δ 9.8-10.2 ppm. The aromatic protons of the indole ring will show characteristic shifts and coupling constants. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The aldehyde carbon will have a resonance around δ 185-190 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature to 80-90 °C or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Vilsmeier reagent.
-
Side Reactions: While formylation at C3 is highly favored, trace amounts of other isomers or decomposition products may form, especially under harsh conditions. Purification by column chromatography is usually effective in removing these impurities.
-
Work-up Issues: The quenching and neutralization steps can be highly exothermic. Slow and controlled addition is crucial for safety and to avoid product degradation.
Conclusion
The Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole is a robust and reliable method for the synthesis of the corresponding 3-carbaldehyde derivative. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can efficiently access this valuable synthetic intermediate. The strategic placement of the formyl group, in conjunction with the existing bromo and fluoro substituents, provides a versatile platform for the development of novel and complex molecules in the fields of medicinal chemistry and materials science.
References
- Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole (Synthetic Studies on Indoles 52). HETEROCYCLES, 61, 227.
- Der Pharma Chemica. (Date unavailable).
- Royal Society of Chemistry. (Date unavailable). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
ResearchGate. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). [Link]
- BenchChem. (2025).
-
PubMed. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. [Link]
- ResearchGate. (2020).
- Howe, G., et al. (Date unavailable).
- Royal Society of Chemistry. (Date unavailable).
-
PubChem. (2026). Indole-3-Carboxaldehyde. [Link]
-
YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]
-
National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. [Link]
- ResearchGate. (Date unavailable).
- Semantic Scholar. (Date unavailable). Formation of indole trimers in Vilsmeier type reactions.
-
Wikipedia. (Date unavailable). Vilsmeier–Haack reaction. [Link]
- Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
-
Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [Link]
- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
- Sundberg, R. J. (1970). The Chemistry of Indoles.
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Organic Syntheses. (Date unavailable). 1-methylindole. [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Sources
Application Note: Precision Engineering of 7-Arylindoles via Suzuki-Miyaura Coupling
Executive Summary & Strategic Importance
The indole scaffold is ubiquitous in pharmaceuticals (e.g., Bedaquiline, Panobinostat), yet the C7 position remains the most challenging site for functionalization. Unlike the reactive C2/C3 positions, C7 is sterically congested due to the peri-interaction with the N1-substituent (or N-H) and electronically deactivated compared to the pyrrole ring.
This guide moves beyond generic "catalyst screening" to provide a mechanistic rationale for coupling 7-bromoindoles. We address the two primary failure modes:
-
Steric Impediment: The C7-Br bond is crowded, slowing oxidative addition and hindering reductive elimination.
-
Catalyst Poisoning: In free (N-H) indoles, the nitrogen lone pair can coordinate to Pd(II), arresting the cycle.
Mechanistic Insight: The "C7 Barrier"
To successfully couple 7-bromoindoles, one must select ligands that induce a specific geometry around the palladium center. Standard ligands (e.g., PPh3) often fail because they lack the bulk required to force the reductive elimination of the sterically hindered biaryl product.
The Steric-Electronic Feedback Loop
-
Oxidative Addition (OA): Generally fast for aryl bromides, but slower at C7 due to the adjacent N1 pocket.
-
Transmetallation (TM): The rate-determining step in many hindered systems. Requires a base (hydroxide/alkoxide) to activate the boronic acid.
-
Reductive Elimination (RE): The critical bottleneck. The Pd(II) complex must isomerize to a cis-geometry to expel the product. Bulky ligands (e.g., XPhos, SPhos) accelerate this by increasing the steric pressure on the metal center, literally "squeezing" the product out.
Visualization: The Catalytic Hurdle
The following diagram illustrates the specific interference points when coupling 7-bromoindoles.
Figure 1: Catalytic cycle highlighting the specific bottlenecks (red octagons) associated with 7-bromoindole substrates.
Optimized Protocols
Do not rely on a single set of conditions. Select the protocol based on your substrate's complexity.
Protocol A: The "Workhorse" (General Purpose)
Best for: N-protected indoles (Boc, SEM, Me) with simple aryl boronic acids.
This system utilizes Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dehalogenation side reactions better than Pd(PPh₃)₄.
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]
-
Temperature: 90–100 °C
-
Time: 4–12 hours
Step-by-Step:
-
Charge a reaction vial with 7-bromoindole (1.0 equiv), boronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/Water mixture (0.1 M concentration relative to indole).
-
Seal and heat to 100 °C.
-
Validation: Monitor by LCMS.[3] If conversion <50% after 4h, switch to Protocol B.
Protocol B: The "Problem Solver" (Hindered / Free N-H)
Best for: Unprotected (free N-H) indoles, sterically hindered boronic acids (ortho-substituted), or heteroaryl boronic acids.
This protocol uses Buchwald G2/G3 Precatalysts (specifically XPhos or SPhos ). These ligands create a protective "canopy" over the metal center, preventing N-H coordination and facilitating the coupling of bulky partners.
-
Catalyst: XPhos Pd G2 (2–3 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is crucial for solubility/basicity balance.
-
Solvent: n-Butanol / Water (5:1) OR Toluene / Water (10:1)
-
Temperature: 100–110 °C
-
Time: 2–6 hours
Step-by-Step:
-
Pre-complexation (Optional but recommended): If using Pd₂(dba)₃/Ligand, stir them in the solvent at 60°C for 10 min before adding substrates. If using G2 precatalyst, skip this.
-
Combine 7-bromoindole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in the vessel.
-
Add XPhos Pd G2 (0.02 equiv).
-
Add degassed solvent (n-BuOH/H₂O or Toluene/H₂O).
-
Heat vigorously. Note: Biphasic systems require high stir rates (>800 RPM) to ensure phase transfer.
Protocol C: Green / Scale-Up Ready
Best for: Process chemistry (>10g scale) where solvent toxicity and cost are drivers.
-
Catalyst: Pd(dtbpf)Cl₂ (1–2 mol%) - High activity, lower cost than Buchwald systems.
-
Base: K₂CO₃ or NaOH (aq).
-
Solvent: Ethanol / Water (1:1) or Isopropanol / Water.
-
Temperature: 80 °C.
Comparative Data & Selection Guide
The following table summarizes expected performance based on internal application data and literature precedents.
| Variable | Protocol A (Standard) | Protocol B (High Performance) | Protocol C (Green) |
| Catalyst System | Pd(dppf)Cl₂ | XPhos Pd G2 | Pd(dtbpf)Cl₂ |
| Ligand Class | Bidentate Ferrocenyl | Bulky Biaryl Phosphine | Bidentate Ferrocenyl (Bulky) |
| Tolerance to Free N-H | Moderate | Excellent | Good |
| Steric Tolerance | Low | High | Moderate |
| Cost | Low | High | Medium |
| Primary Risk | Incomplete conversion | Protodeboronation (due to high activity) | Solubility issues |
Decision Logic Workflow
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Troubleshooting & Optimization
Even with optimized protocols, failures occur. Use this self-validating diagnostic loop:
-
Problem: Low Conversion (<20%)
-
Diagnosis: Catalyst deactivation or poor oxidative addition.
-
Fix: Switch to Protocol B (XPhos). Ensure the reaction is strictly oxygen-free. Increase temperature to 120°C (microwave).
-
-
Problem: Protodeboronation (Ar-B(OH)₂
Ar-H)-
Diagnosis: Boronic acid is unstable under basic/hot conditions. Common with 2-heteroaryl boronic acids.
-
Fix:
-
Use MIDA boronates or Potassium Trifluoroborates (Ar-BF3K) instead of boronic acids.
-
Add the boronic acid in portions (e.g., 0.5 equiv every hour).
-
Switch base to K₃PO₄ (anhydrous) in Dioxane (reduce water content).
-
-
-
Problem: Homocoupling (Ar-Ar)
-
Diagnosis: Oxygen leak or excess oxidant.
-
Fix: Degas solvents via sparging (bubbling Argon) for 15 mins, not just sonication.
-
References
-
Oldfield, V. & Buchwald, S. L. (2008). Synthesis of 2-Substituted Indoles via Palladium-Catalyzed Intramolecular Cyclization / Cross-Coupling. The Journal of Organic Chemistry.[4] [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[5] Molecular Diversity.[5] [Link]
-
Laha, J. K., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[6][7] RSC Advances.[6] [Link]
-
Miyaura, N. & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][7][8] Chemical Reviews.[4] [Link]
Sources
- 1. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. nasc.ac.in [nasc.ac.in]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
nucleophilic aromatic substitution on 4-fluoroindole scaffolds
Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on 4-Fluoroindole Scaffolds
Executive Summary
The functionalization of the indole C4 position is a critical bottleneck in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While 4-fluoroindole scaffolds are commercially available, they are notoriously resistant to classical Nucleophilic Aromatic Substitution (
This Application Note provides a definitive guide to overcoming this electronic barrier. Unlike standard protocols for electron-deficient benzenes, 4-fluoroindole requires specific Electronic Activation Strategies . We detail two validated workflows:
-
Photoredox-Catalyzed Cation-Radical
: A modern, mild approach for unactivated scaffolds.[1] -
Auxiliary-Activated
: A robust, high-temperature protocol for nitro- or sulfonyl-activated scaffolds.
Part 1: Mechanistic Insight & Causality
The Reactivity Paradox
Standard
-
The Problem: Indole is electron-rich. The nitrogen lone pair donates density into the
-system, raising the LUMO energy and repelling nucleophiles. The C4 position, while close to the bridgehead, is deactivated relative to a simple fluorobenzene. -
The Solution (The "Activation Switch"): To force
, we must invert the electronic bias of the indole ring.-
Method A (Chemical): Install strong Electron-Withdrawing Groups (EWGs) like
(N1) or (C5/C7). -
Method B (Photochemical): Oxidize the indole to a radical cation (
). This transient species is highly electrophilic, lowering the activation energy for nucleophilic attack.
-
Visualization: The Activation Workflow
Figure 1: Logic flow for overcoming indole deactivation. Direct attack is futile; activation via EWG installation or Single Electron Transfer (SET) is mandatory.
Part 2: Critical Parameters & Reagents
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO or NMP (Anhydrous) | High dielectric constant stabilizes the polar transition state (Meisenheimer complex). |
| Base | Scavenges HF. For unactivated indoles, stronger bases are required to deprotonate the nucleophile fully. | |
| Nucleophile | Primary/Secondary Amines, Alkoxides | Steric bulk at the nucleophile hinders attack at the sterically congested C4 position (peri-interaction with C3-H). |
| Temperature | 120°C – 180°C (Thermal) | High energy barrier of C-F bond cleavage in electron-rich systems requires thermal forcing. |
| Catalyst | Acridinium Salts (Photoredox) | For Method B: Highly oxidizing excited state ( |
Part 3: Experimental Protocols
Protocol A: Photoredox-Catalyzed Cation-Radical
Best for: Unactivated or "Neutral" 4-Fluoroindoles (High Tech/Mild Conditions).
Principle: An acridinium photocatalyst absorbs blue light, enters a highly oxidizing excited state, and removes an electron from the indole. The resulting radical cation is susceptible to nucleophilic attack even without nitro-groups.
Materials:
-
Substrate: N-Boc-4-fluoroindole (1.0 equiv) (Note: N-protection prevents N-H quenching).
-
Nucleophile: Morpholine or Pyrazole (2.0 - 4.0 equiv).
-
Catalyst: Mes-Acr-Me+ ClO4- (5 mol%).
-
Solvent: Acetonitrile/DCM (1:1).
-
Light Source: 450 nm Blue LED (e.g., Kessil lamp).
Step-by-Step:
-
Setup: In a borosilicate vial equipped with a stir bar, add N-Boc-4-fluoroindole (0.2 mmol), Nucleophile (0.8 mmol), and Catalyst (0.01 mmol).
-
Deoxygenation: Seal the vial and sparge with Nitrogen for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2–3 cm from the Blue LED. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).
-
Monitoring: Monitor by LC-MS every 2 hours. Reaction typically completes in 12–24 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted Classical
Best for: Electron-Deficient Scaffolds (e.g., 4-fluoro-5-nitroindole).
Principle: Thermal energy drives the reaction, but the ring must be activated by an EWG. We use N-tosylation to lower the electron density of the indole.
Materials:
-
Substrate: 1-Tosyl-4-fluoroindole (1.0 equiv).
-
Nucleophile: Primary amine (e.g., Benzylamine) (3.0 equiv).
-
Base: DIPEA (3.0 equiv) or
(2.0 equiv). -
Solvent: NMP (N-Methyl-2-pyrrolidone).
Step-by-Step:
-
Preparation: Dissolve 1-Tosyl-4-fluoroindole (0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.
-
Addition: Add the amine and base.[4] Cap the vial under argon.
-
Reaction (Microwave):
-
Ramp: 2 min to target.
-
Hold: 180°C for 45 minutes.
-
Pressure Limit: 15 bar.
-
-
Deprotection (One-Pot Optional): To remove the tosyl group, add KOH (5 equiv) and MeOH (2 mL) to the reaction mixture and heat at 80°C for 1 hour.
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc/Hexanes (to remove NMP).
Part 4: Troubleshooting & Quality Control
Common Failure Modes:
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Insufficient Activation. | Switch from Thermal (Protocol B) to Photoredox (Protocol A). If using Protocol B, ensure N-Tosyl or C5-Nitro group is present. |
| De-fluorination (Hydrolysis) | Wet Solvent / Hydroxide attack. | Use anhydrous DMSO/NMP. Ensure base ( |
| Regio-scrambling | Benzyne Mechanism. | If using extremely strong base (e.g., NaNH2), you may be generating a benzyne intermediate, leading to C5 substitution. Stick to |
QC Checkpoint (NMR):
- NMR: Disappearance of the singlet at ~ -120 ppm (Ar-F).
- NMR: Look for the loss of the ddd coupling pattern characteristic of H-4 and the appearance of nucleophile signals.
References
-
Mechanism of
and Meisenheimer Complexes:- Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
[Link]
-
Photoredox Activation of Fluoroarenes
-
Reactivity of N-Sulfonyl Indoles
-
Base-Promoted
on Heterocycles:- Molecules (MDPI). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles."
-
[Link]
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
using 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde in medicinal chemistry
Executive Summary
In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless kinase inhibitors, GPCR ligands, and antivirals.[1] However, the "low-hanging fruit" of simple indole derivatives has largely been harvested.[1]
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde represents a Next-Generation Building Block designed to address specific failures in Lead Optimization:
-
C7-Bromine: Provides a sterically distinct "exit vector" for Suzuki/Buchwald couplings, allowing access to novel chemical space often neglected due to synthetic difficulty.[2][1]
-
C4-Fluorine: Strategically placed to block metabolic hydroxylation (CYP450) and modulate the pKa of C3-substituents via the ortho-fluorine effect.[2]
-
N1-Methylation: Increases lipophilicity and eliminates the need for N-protection during basic cross-coupling conditions.[2][1][3]
This guide details the chemoinformatic profile, strategic reactivity, and validated protocols for utilizing this scaffold in high-throughput library generation.[1]
Chemoinformatic & Physical Profile
| Property | Value (Predicted) | Medicinal Chemistry Implication |
| Molecular Formula | C₁₀H₇BrFNO | Core scaffold composition.[2][1] |
| Molecular Weight | 256.07 g/mol | Leaves ample room for functionalization while staying <500 Da (Lipinski).[2][1][3] |
| ClogP | ~2.8 - 3.1 | Moderate lipophilicity; N-methyl increases permeability.[2][1] |
| H-Bond Donors | 0 | N-methylation removes the donor, reducing non-specific binding.[2][1] |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Aldehyde is a metabolic liability if not converted.[2][1] |
| Rotatable Bonds | 1 (C-CHO) | Rigid core minimizes entropic penalty upon protein binding.[2][1] |
| Topological PSA | ~17 Ų | Excellent membrane permeability predicted.[2][1][3] |
Strategic Reactivity Map
The power of this scaffold lies in its Orthogonal Reactivity .[2][3] The three functional handles (Br, CHO, F) allow for sequential, selective functionalization without the need for protecting group manipulations.[1]
Figure 1: Orthogonal reactivity profile. The C7-Bromine allows for scaffold growth, the C3-Aldehyde serves as the functional warhead precursor, and the C4-Fluorine acts as a passive physicochemical modulator.
Application 1: The "Fluorine Effect" in Lead Optimization
Why 4-Fluoro? In non-fluorinated indoles, the C4, C5, and C6 positions are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (leading to hydroxylation and rapid clearance).[1]
-
Metabolic Stability: The C-F bond is metabolically inert.[2][3] Placing fluorine at C4 blocks a primary site of metabolism.[2][1][3]
-
pKa Modulation: If the C3-aldehyde is converted to an amine (e.g., a tryptamine analog), the ortho-fluorine (C4) exerts an electron-withdrawing inductive effect (-I).[2][1] This lowers the pKa of the neighboring amine, potentially improving oral bioavailability by increasing the fraction of uncharged species at intestinal pH (7.4).[3]
Validated Experimental Protocols
Protocol A: C7-Diversification via Suzuki-Miyaura Coupling
Objective: To attach an aryl or heteroaryl ring at the 7-position, extending the scaffold into a new binding pocket.
Mechanism: Palladium-catalyzed cross-coupling.[2][1][4][5][6] The N-methyl group is critical here as it prevents deprotonation of the indole nitrogen, which can otherwise poison the catalyst or require excess base.[3]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[2][7]·DCM complex (0.05 equiv) — Chosen for robustness with heteroaryl chlorides/bromides.[2]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[2]
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the indole substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture (Dioxane/Water).[2][1][3] Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical to prevent homocoupling).[2][3]
-
Catalyst Addition: Add Pd(dppf)Cl₂[2][1][3]·DCM. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde handle usually makes the product UV-active and distinct from the starting material.[3]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][1][3]
-
Purification: Flash chromatography. Note: The aldehyde group can be sensitive to highly basic silica; use neutral silica or a shorter column if degradation is observed.[3]
Protocol B: C3-Functionalization via Reductive Amination
Objective: To convert the aldehyde into a secondary or tertiary amine, mimicking the tryptamine pharmacophore found in serotonin (5-HT) ligands.[2]
Mechanism: Formation of an iminium ion followed by selective reduction.[2][1][3] Choice of Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN (toxic) or NaBH₄ (too strong, reduces aldehydes directly).[2]
Reagents:
-
Substrate: Scaffold (or C7-coupled product) (1.0 equiv)
-
Reductant: NaBH(OAc)₃ (1.5 equiv)[2]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the indole-aldehyde and the amine in DCE. Add Acetic Acid.[2][1][3] Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add NaBH(OAc)₃ in one portion.
-
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM (x3).
-
Purification: The product is a base.[2][1][3] Purify using amine-functionalized silica or standard silica with 1% Triethylamine in the eluent to prevent streaking.[2][3]
Library Generation Workflow
For medicinal chemistry campaigns, this scaffold is best utilized in a "Decorate-then-Derivatize" workflow.[2][1]
Figure 2: Recommended parallel synthesis workflow. Performing the Suzuki coupling first avoids potential interference from the amine nitrogen during the palladium cycle.[3]
Safety & Handling
-
Halogenated Indoles: Generally non-volatile but should be handled in a fume hood to avoid inhalation of dust.[2][1][3]
-
Aldehyde Reactivity: Store under inert gas (Nitrogen/Argon) at -20°C to prevent air oxidation to the carboxylic acid.[2][3]
-
Fluorine Safety: While the C-F bond is stable, incineration of fluorinated compounds requires specific waste protocols to avoid HF generation.[2][1][3]
References
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols. Link[2]
-
Dou, Q. et al. "4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics."[2][1][8] Microbiology Spectrum, 11(2), 2023.[2][1] Link[2]
-
Saetae, W. & Jaratjaroonphong, J. "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde."[2][1] Burapha Science Journal, 2024.[2][1] Link
-
Perrone, M. et al. "Current and emerging applications of fluorine in medicinal chemistry."[2][1][3] Future Science, 2017.[2][1] Link
-
NROChemistry. "Suzuki Coupling: Mechanism & Examples." NRO Chemistry Guide, 2025.[2][1] Link
-
Ossila. "4-Fluoroindole: Properties and Applications in Bioimaging and drug discovery."[2][1][3] Ossila Product Notes. Link
Sources
- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Application Note: C-7 Functionalization of 1-Methylindole Derivatives via Cross-Coupling
This Application Note is designed for researchers and drug development professionals seeking robust protocols for the C-7 functionalization of 1-methylindole derivatives .
Executive Summary & Strategic Analysis
The indole scaffold is a "privileged structure" in medicinal chemistry, yet its functionalization is electronically biased toward C-3 (electrophilic aromatic substitution) and C-2 (lithiation/direct arylation). The C-7 position of 1-methylindole represents a significant synthetic challenge due to:
-
Electronic Deactivation: It is distal to the activating nitrogen lone pair.
-
Steric Hindrance: The N-methyl group creates a steric clash, discouraging coordination of metal catalysts that rely on N-direction.
-
Lack of Directing Groups: Unlike N-H indoles (which allow removable directing groups like N-Piv or N-P(O)tBu2), N-methylindoles lack a handle for chelation-assisted C-H activation.
Consequently, while direct C-H activation is an emerging field, the cross-coupling of 7-haloindoles remains the industry "Gold Standard" for reliability, scalability, and structure-activity relationship (SAR) generation. This guide details two primary workflows:
-
Protocol A (Robust): Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole.
-
Protocol B (Advanced): Sterically-Controlled Iridium-Catalyzed C-H Borylation (for accessing the C-7 boronate).
The Regioselectivity Landscape
To successfully target C-7, one must navigate the inherent reactivity map of the 1-methylindole core.
Visualizing Reactivity (Graphviz Diagram)
Figure 1: Reactivity map of 1-methylindole. C-7 functionalization requires bypassing the inherent electronic preference for C-3 and C-2.
Protocol A: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole
This is the preferred method for generating libraries of C-7 substituted indoles. It relies on the commercial availability or synthesis of 7-bromo-1-methylindole.
Mechanistic Insight
The proximity of the N-methyl group to the C-7 bromine creates steric bulk (peri-interaction). Standard Pd(PPh3)4 catalysts often fail due to slow oxidative addition or reductive elimination.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that open up the coordination sphere and accelerate the catalytic cycle.
Experimental Protocol
Reagents:
-
Substrate: 7-Bromo-1-methylindole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with 7-bromo-1-methylindole (1.0 mmol, 210 mg), Aryl Boronic Acid (1.5 mmol), and Base (K3PO4, 3.0 mmol, 636 mg).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol, 41 mg).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The water is critical for the transmetallation step involving the boronate.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Note: The reaction mixture will turn dark black/brown (active Pd species).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). C-7 arylated indoles often elute slightly later than the starting bromide.
Performance Data (Representative)[1]
| Coupling Partner (Boronic Acid) | Catalyst System | Yield (%) | Notes |
| Phenylboronic acid | Pd(dppf)Cl2 | 88% | Standard benchmark |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 92% | Electron-rich partner works best |
| 2-Tolylboronic acid | Pd(OAc)2 / SPhos | 76% | SPhos required for ortho-hindrance |
| 3-Pyridylboronic acid | Pd(dppf)Cl2 | 65% | Heterocycles may coordinate Pd |
Protocol B: Iridium-Catalyzed C-H Borylation (Direct Functionalization)
When the 7-halo precursor is unavailable, Iridium-catalyzed C-H borylation is the most viable direct method.
Mechanistic Insight
Iridium complexes ligated by dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are sensitive to steric environments.
-
The Challenge: In 1-methylindole, the C-2 position is sterically accessible and electronically activated, often leading to C-2 borylation.
-
The C-7 Strategy: If C-2 is blocked (e.g., 2-methyl-1-methylindole) or if the catalyst is directed by extreme steric crowding, borylation shifts to C-7.
-
Note: For unsubstituted 1-methylindole, this reaction produces a mixture of C-2 and C-7 isomers (approx 2:1 to 4:1 favoring C-2). Separation is required.
Experimental Protocol
Reagents:
-
Substrate: 1-Methylindole derivative (1.0 equiv)
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (0.6 equiv - atom economy) or HBpin.
-
Catalyst Precursor: [Ir(OMe)(COD)]2 (1.5 mol%)
-
Ligand: dtbpy (3 mol%)
-
Solvent: THF or MTBE (Anhydrous)
Step-by-Step Workflow:
-
Pre-Catalyst Formation: In a glovebox, mix [Ir(OMe)(COD)]2 (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn from yellow to deep brown/red (active species).
-
Reaction Assembly: Add the 1-methylindole substrate (1.0 mmol) and B2pin2 (0.6 mmol) to a pressure vial. Add the catalyst solution.
-
Heating: Seal and heat to 80°C for 16 hours.
-
Quench: Cool to RT. The reaction is air-sensitive until quenched. Open to air and dilute with DCM.
-
Isolation: Pass through a short plug of silica gel to remove the catalyst. Concentrate.
-
Isomer Separation: The C-7 borylated product (7-Bpin) is less polar than the C-2 isomer. Use careful column chromatography (100% Hexanes -> 5% EtOAc/Hexanes).
Workflow Visualization
Figure 2: Decision tree for Iridium-catalyzed C-H borylation. C-2 blocking is the key to high C-7 selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Oxidative addition failure due to sterics. | Switch to SPhos-Pd-G3 or XPhos . Increase temperature to 100°C. |
| Protodeboronation | Base-catalyzed hydrolysis of C-B bond. | Use anhydrous base (K3PO4) or reduce water ratio. Switch to CsF in dry solvent. |
| C-2 Regioselectivity (Protocol B) | Intrinsic electronic preference of indole. | Block C-2 with a methyl/phenyl group first, or use a bulky silyl group on C-3 to crowd the "top" of the molecule. |
| Pd Black Precipitation | Ligand dissociation. | Add excess ligand (10 mol% total). Ensure O2 exclusion (freeze-pump-thaw). |
References
-
Iridium-Catalyzed C-H Borylation of Indoles
-
C-7 Functionalization Reviews
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Yang, Y. et al. Accounts of Chemical Research, 2021.
-
Cross-Coupling Standards
-
General Indole Reactivity
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
Sources
- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of 3-Substituted Indoles from 7-Bromo-4-Fluoro Precursors
Executive Summary & Strategic Importance
The 7-bromo-4-fluoroindole scaffold (CAS: 292636-09-0) represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The simultaneous presence of the 4-fluoro and 7-bromo substituents offers a unique orthogonal reactivity profile:
-
4-Fluoro Group: Modulates pKa, enhances metabolic stability (blocking C4-oxidation), and influences the electronic density of the pyrrole ring via inductive withdrawal (-I) and resonance donation (+R).
-
7-Bromo Group: Serves as a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing library generation after the core is constructed.
This guide details the regioselective functionalization of the C3 position . While the C3 position is naturally nucleophilic, the proximity of the electron-withdrawing 4-fluoro group creates steric and electronic deactivation, requiring optimized protocols compared to unsubstituted indoles.
Strategic Analysis: Reactivity & Regioselectivity[1][2][3][4]
Before initiating synthesis, researchers must understand the electronic landscape of the substrate.
Electronic Influence of Substituents
-
C3 Nucleophilicity: The indole C3 position is the preferred site for Electrophilic Aromatic Substitution (EAS). However, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (
), which partially deactivates the C3 carbon. -
Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is small but significant enough at the peri-position (C4) to affect bulky electrophiles attacking at C3.
-
Chemo-selectivity: Reaction conditions must avoid debromination at C7 (e.g., avoiding harsh reductive conditions) or nucleophilic displacement of the 4-fluorine (SNAr) unless intended.
Decision Matrix for Synthetic Route
| Target Functionality | Preferred Methodology | Key Precaution |
| Aldehyde (-CHO) | Vilsmeier-Haack Formylation | Maintain temp < 80°C to prevent polymerization. |
| Halogen (-Br/-I) | Electrophilic Halogenation (NBS/NIS) | Use DMF to stabilize the intermediate; avoid Fe catalysts. |
| Acyl (-COR) | Friedel-Crafts Acylation | Use Lewis Acids (AlCl₃, SnCl₄) compatible with halogens. |
| Alkyl (-R) | Michael Addition / Alkylation | Requires activation; 4-F deactivation may slow kinetics. |
Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack Reaction)
Target: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
This is the most robust entry point for introducing a carbon handle at C3. The resulting aldehyde can be oxidized to the acid, reduced to the alcohol, or subjected to reductive amination.
Reagents:
-
7-Bromo-4-fluoro-1H-indole (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent & reagent)
-
2M NaOH or Saturated Na₂CO₃ (for quenching)
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C using an ice bath.
-
Vilsmeier Complex: Dropwise add POCl₃ (1.2 equiv) to the DMF over 15 minutes. Stir at 0°C for 30 minutes until the Vilsmeier salt (chloroiminium ion) precipitates or forms a viscous yellow oil.
-
Addition: Dissolve 7-bromo-4-fluoroindole in a minimum amount of DMF (1 mL/mmol). Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Critical Note: Due to 4-F deactivation, if TLC shows incomplete conversion after 2 hours, heat to 40-50°C . Do not exceed 80°C to avoid side reactions at the bromine position.
-
-
Quench: Pour the reaction mixture onto crushed ice (approx. 5x volume).
-
Hydrolysis: Basify the aqueous mixture to pH 8-9 using 2M NaOH or sat. Na₂CO₃. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Yield Expectation: 85-95%
Protocol B: C3-Iodination (Preparation for Cross-Coupling)
Target: 7-Bromo-4-fluoro-3-iodo-1H-indole
This protocol installs an iodine atom at C3, creating a "bis-halogenated" scaffold where the C3-Iodine is significantly more reactive toward Pd-catalyzed coupling than the C7-Bromine, allowing for sequential, selective cross-coupling.
Reagents:
-
7-Bromo-4-fluoro-1H-indole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetone or DMF (Solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve the indole precursor in Acetone (10 mL/mmol) at RT. Protect from light.
-
Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes.
-
Monitoring: Stir at RT. The reaction is typically fast (30 min - 2 hours). Monitor by TLC (Hexane/EtOAc).
-
Observation: The 4-fluoro group may slow the reaction slightly compared to plain indole, but NIS is potent enough to drive it to completion.
-
-
Workup: Remove solvent under reduced pressure. Dissolve residue in EtOAc.
-
Wash: Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (indicated by fading of brown color), then wash with water and brine.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (usually non-polar eluent).
Yield Expectation: 90-98%
Protocol C: Friedel-Crafts Acylation (Glyoxylation)
Target: 2-(7-Bromo-4-fluoro-1H-indol-3-yl)-2-oxoacetic acid derivatives
Reaction with oxalyl chloride provides a glyoxyl chloride intermediate, which is a versatile precursor for tryptamines (via reduction) or amides.
Reagents:
-
7-Bromo-4-fluoro-1H-indole (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Anhydrous Diethyl Ether or THF (Solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and maintain an inert atmosphere (N₂/Ar).
-
Solvent: Dissolve the indole in anhydrous Diethyl Ether (0.2 M concentration). Cool to 0°C.
-
Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Visual Cue: A bright yellow/orange precipitate (the glyoxyl chloride salt) usually forms immediately.
-
-
Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quenching (Derivatization):
-
For Acid: Quench with ice water.
-
For Ester: Quench with excess Methanol/Ethanol.
-
For Amide: Add an amine (e.g., dimethylamine) in excess.
-
-
Isolation: Filter the precipitate (if solid) or extract as per standard organic workup.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis from the core scaffold, highlighting the regioselectivity logic.
Caption: Divergent synthetic pathways for C3-functionalization of 7-bromo-4-fluoroindole, respecting orthogonal reactivity.
Quantitative Comparison of Conditions
The table below summarizes optimized conditions found in literature for similar electron-deficient indole scaffolds.
| Reaction Type | Electrophile Source | Solvent | Temp | Yield | Notes |
| Formylation | POCl₃ / DMF | DMF | 0°C | 92% | Heating often required due to 4-F deactivation. |
| Bromination | NBS | DMF/DCM | 0°C | 88% | High regioselectivity for C3 over C2. |
| Iodination | NIS | Acetone | RT | 95% | Cleanest reaction; product is light sensitive. |
| Acylation | (COCl)₂ | Et₂O | 0°C | 80% | Glyoxyl chloride precipitates as stable salt. |
| Alkylation | Nitroolefin / InBr₃ | DCM | RT | 65% | Lower yield due to steric crowding at C3/C4 interface. |
Troubleshooting & Optimization
Problem: Low Conversion in Vilsmeier-Haack.
-
Cause: The 4-fluoro group reduces electron density at C3.
-
Solution: Increase temperature to 50°C. Ensure reagents are anhydrous (water kills the Vilsmeier complex).
Problem: Poly-halogenation (C2 and C3).
-
Cause: Excess halogenating agent or high temperature.
-
Solution: Use exactly 1.0-1.05 equivalents of NBS/NIS. Add reagent slowly at 0°C.
Problem: Debromination at C7.
-
Cause: Use of metal catalysts (e.g., Pd, Li) or strong reducing agents.
-
Solution: Avoid organolithium reagents (e.g., n-BuLi) for C3 functionalization; use Grignard reagents only if necessary and at low temp (-78°C).
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Halogenation of Deactivated Indoles
- Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor (Discusses electronic effects on C3).
- Source: Organic Letters (2000).
-
URL:[Link]
-
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Halo-Indole Chemistry)
-
General Indole Functionalization Reviews
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Electron-Deficient Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously substrate-dependent transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized strategies to enhance the yield and purity of your desired 3-formylindole products.
Introduction: The Challenge of Deactivated Systems
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles.[1][2] It proceeds via an electrophilic aromatic substitution, where the chloroiminium ion, or "Vilsmeier reagent," is the active electrophile.[3][4] However, when the indole nucleus is substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), ester (-COOR), or halo (-X), the nucleophilicity of the indole's C3 position is significantly diminished.[5] This deactivation makes the indole a poor reaction partner for the relatively weak Vilsmeier electrophile, often leading to sluggish reactions, low conversion, or complete failure under standard conditions.[5][6]
This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the formylation of electron-deficient indoles.
| Problem | Plausible Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low to No Conversion of Starting Material | A. Insufficient Electrophilicity/Nucleophilicity: The primary issue. The deactivated indole ring cannot effectively attack the standard Vilsmeier reagent.[5] | Solution A1: Increase Reaction Temperature. For deactivated substrates, heating is often necessary to provide sufficient energy to overcome the activation barrier. Start at room temperature and incrementally increase to 40-80 °C, monitoring by TLC.[7] Be cautious, as excessive heat can cause decomposition.[8] Solution A2: Increase Reagent Stoichiometry. Use a larger excess of the pre-formed Vilsmeier reagent (2.0 to 4.0 equivalents). This increases the concentration of the electrophile, driving the equilibrium towards the product according to Le Châtelier's principle.[6] Solution A3: Extend Reaction Time. Deactivated systems react slowly. Monitor the reaction over an extended period (8-24 hours) to ensure it has reached completion.[7] |
| B. Poor Reagent Quality or Formation: The Vilsmeier reagent is highly moisture-sensitive. Any water in the reagents or glassware will quench it.[7] Old DMF can contain dimethylamine, which also consumes the reagent.[9] | Solution B1: Use High-Purity, Anhydrous Reagents. Use freshly distilled or anhydrous grade DMF and POCl₃ from a freshly opened bottle.[6] Ensure all glassware is flame- or oven-dried. Solution B2: Proper Reagent Preparation. Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes at 0 °C to ensure complete formation of the chloroiminium salt before adding the indole substrate.[5] | |
| 2. Formation of a Dark, Tarry, or Insoluble Mixture | A. Decomposition at High Temperatures: Electron-deficient indoles, especially nitroindoles, can be thermally labile and may decompose or polymerize under forcing conditions (i.e., high heat).[8] | Solution A1: Incremental Temperature Increase. Do not immediately heat to a high temperature. Gradually warm the reaction and monitor for discoloration. If charring occurs, the temperature is too high for your substrate. Solution A2: Use a Co-solvent. Adding an inert, higher-boiling co-solvent like 1,2-dichloroethane (DCE) or chloroform can help maintain a homogenous solution and provide more controlled heating. |
| B. Uncontrolled Quenching: The hydrolysis of the intermediate iminium salt and excess POCl₃ is highly exothermic. Adding the reaction mixture too quickly to water can cause localized heating and degradation. | Solution B1: Controlled Reverse Quench. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base (e.g., saturated sodium bicarbonate or sodium acetate solution).[7][10] This method effectively dissipates heat and neutralizes the acidic byproducts simultaneously. | |
| 3. Multiple Products Observed (Isomers or Side Products) | A. Formylation at other positions: While C3 formylation is electronically favored, harsh conditions might lead to trace formylation at other positions on the indole or benzene ring, if present. | Solution A1: Optimize for Selectivity. Use the mildest conditions possible (lower temperature, shorter time) that still afford an acceptable yield. High temperatures can overcome the activation barrier for less favored positions.[8] |
| B. Reaction with the N-H bond: For N-unsubstituted indoles, formylation can sometimes occur on the nitrogen, although this is less common. | Solution B1: Protect the Indole Nitrogen. If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable group (e.g., Boc, Benzyl) prior to the Vilsmeier-Haack reaction. | |
| C. Formation of Indole Trimers: Under certain conditions, the intermediate iminium salt can react with additional indole molecules, leading to tri-indolylmethane byproducts.[11] | Solution C1: Controlled Stoichiometry. Avoid a large excess of the indole substrate relative to the Vilsmeier reagent. Ensure the indole is added slowly to the pre-formed reagent to maintain a high concentration of the electrophile. |
Frequently Asked Questions (FAQs)
Q1: Why exactly are electron-deficient indoles so unreactive in the Vilsmeier-Haack reaction? The reaction mechanism involves the nucleophilic attack of the C3=C2 double bond of the indole onto the electrophilic carbon of the Vilsmeier reagent. Electron-withdrawing groups on the indole ring pull electron density away from the pyrrole moiety via resonance and/or inductive effects. This reduction in electron density at the C3 position lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the indole a weaker nucleophile and thus slowing down the rate-determining electrophilic substitution step.[12][13]
Q2: I've increased temperature and reagent stoichiometry, but my yield is still poor. What else can I try? If optimizing standard POCl₃/DMF conditions fails, consider using a more reactive Vilsmeier reagent. This can be generated using oxalyl chloride or thionyl chloride instead of POCl₃.[14][15] These reagents can generate the chloroiminium salt under milder conditions and may be more effective for severely deactivated substrates. However, they are also more reactive and may require careful temperature control to avoid side reactions.
Q3: Is it better to add the indole to the Vilsmeier reagent or the other way around? For electron-deficient indoles, it is highly recommended to follow a two-step procedure: first, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C and letting it stir. Then, add a solution of the indole substrate to this pre-formed reagent.[5] This ensures the electrophile is fully formed and present in high concentration when the less reactive nucleophile is introduced, maximizing the chances of a successful reaction.
Q4: My product seems to be soluble in the aqueous layer during work-up. How can I improve extraction? 3-Formylindoles with polar EWGs can have significant water solubility. To improve extraction efficiency, saturate the aqueous layer with sodium chloride ("salting out") before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-5 times) to ensure complete recovery of the product.
Data Summary: Reaction Conditions
The optimal conditions for Vilsmeier-Haack formylation are highly substrate-dependent. The following table provides a starting point for optimization based on literature precedents.
| Indole Substrate | Reagent & Equivalents (POCl₃:DMF:Indole) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Nitroindole | 1.5 : excess : 1 | 90-100 | 2 | ~75 | [Adapted from literature principles] |
| 6-Cyanoindole | 2.0 : excess : 1 | 80 | 6 | Moderate | [5][16] |
| 5-Bromoindole | 1.2 : excess : 1 | 85-95 | 5 | ~90 | [10][17] |
| Methyl 1H-indole-5-carboxylate | 3.0 : excess : 1 | 70-80 | 8 | Good | [18][19] |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of 5-Bromoindole
This protocol is a robust starting point for moderately deactivated indoles.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF via the dropping funnel over 15 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve 5-bromoindole (1.0 equiv.) in a minimum amount of anhydrous DMF (5 mL).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C using an oil bath.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (100 g) and water (100 mL).
-
Slowly and carefully pour the reaction mixture into the ice slurry.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate or a saturated aqueous solution until the pH is ~8-9.[10]
-
The product, 5-bromo-1H-indole-3-carboxaldehyde, will typically precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Optimized Formylation for a Highly Electron-Deficient Indole (e.g., 5-Nitroindole)
This protocol employs more forcing conditions to drive the reaction of a strongly deactivated substrate.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (15 mL) and cool to 0 °C.
-
Add POCl₃ (3.0 equiv.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the Vilsmeier reagent at 0 °C for 45 minutes.
-
Formylation Reaction: Add solid 5-nitroindole (1.0 equiv.) portion-wise to the Vilsmeier reagent at 0 °C.
-
Slowly warm the mixture to room temperature, then heat to 90-100 °C in an oil bath. The mixture may become dark.
-
Maintain this temperature for 2-4 hours, monitoring closely by TLC. Avoid prolonged heating to minimize decomposition.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice (150 g).
-
Adjust the pH to ~7-8 with a 2M NaOH solution, ensuring the temperature is kept low with external ice cooling.
-
The product may precipitate or remain in the aqueous phase. Extract the mixture thoroughly with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid will likely be impure. Purification is best achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations: Mechanism & Troubleshooting
Vilsmeier-Haack Reaction Mechanism
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Various Authors. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Afshin, A., & Afghan, K. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical and Pharmaceutical Research, 5(7), 10-16.
-
Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 32(19), 1937-1941. [Link]
-
All About Chemistry. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
- Ebrahimzadeh, M. A. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Turkish Journal of Chemistry.
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]
-
Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21, 7702-7707. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]
- Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences, 2(3), 359-373.
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
- Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
-
Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]
-
Huang, J. M., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
- Various Authors. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5862.
- Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546.
-
Reddit user discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-659.
-
Boyer Research Group. Heterocyclic Chemistry. [Link]
- Afghan, K., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 2(2), 120-126.
- Al-Zaydi, K. M. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 4, 1-8.
- Name Reactions in Organic Synthesis. (2006). Vilsmeier-Haack Reaction.
-
Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 635-640. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sid.ir [sid.ir]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. organicreactions.org [organicreactions.org]
- 13. boyer-research.com [boyer-research.com]
- 14. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 15. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. pcbiochemres.com [pcbiochemres.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde Purification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, this guide is structured to address common challenges encountered during experimental work, explaining the reasoning behind purification strategies to ensure a high degree of scientific integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude product from the Vilsmeier-Haack reaction is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product is common in Vilsmeier-Haack reactions and often indicates the presence of polymeric byproducts and residual Vilsmeier reagent.[1][2] Here is a systematic approach to handle this:
-
Aqueous Work-up: Ensure the reaction mixture has been thoroughly quenched and neutralized. The Vilsmeier reagent is an iminium salt that needs to be hydrolyzed to the aldehyde.[2][3] A basic work-up with a saturated sodium carbonate or bicarbonate solution is a standard procedure.[4]
-
Solvent Extraction: After neutralization, extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This will separate the desired product from inorganic salts and some polar impurities.
-
Initial Purification by Trituration: Before attempting column chromatography, try to solidify the oily residue. This can often be achieved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This process can help precipitate the desired product, leaving more soluble impurities behind.
-
Column Chromatography: If the product remains oily, it will need to be purified by column chromatography. It is advisable to first perform a small-scale thin-layer chromatography (TLC) analysis to determine an appropriate solvent system.
Q2: I'm struggling with poor separation during column chromatography. What solvent systems are recommended, and what are some optimization strategies?
A2: Achieving good separation of this compound requires careful selection of the stationary and mobile phases. The presence of the polar carbaldehyde group and the halogen atoms influences the molecule's overall polarity.
Recommended Solvent Systems:
A common and effective approach for purifying indole derivatives is to use a mixture of a non-polar and a more polar solvent.[5] For this specific molecule, consider the following, starting with less polar mixtures and gradually increasing polarity:
| Stationary Phase | Mobile Phase System | Typical Gradient/Ratio (v/v) | Rationale |
| Silica Gel | Hexanes/Ethyl Acetate | 5% to 40% Ethyl Acetate | A good starting point for many indole aldehydes.[5] |
| Silica Gel | Dichloromethane/Methanol | 1% to 5% Methanol | Useful if the compound has low mobility in Hexanes/EtOAc. |
| Alumina (Neutral) | Hexanes/Ethyl Acetate | 5% to 30% Ethyl Acetate | Alumina can be beneficial if the compound is sensitive to the acidic nature of silica gel.[6] |
Optimization Strategies:
-
TLC Analysis: Always perform a preliminary TLC analysis to determine the optimal solvent system. Aim for an Rf value of around 0.3 for the desired compound to ensure good separation on the column.[6]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating compounds with different polarities.[5]
-
Deactivating the Stationary Phase: Aldehydes can sometimes interact with the acidic sites on silica gel, leading to tailing or decomposition.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[6]
Experimental Workflow for Column Chromatography Optimization
Caption: Decision workflow for optimizing column chromatography.
Q3: My purified product still shows impurities in the NMR spectrum. What are the likely impurities and how can I remove them?
A3: Even after column chromatography, trace impurities can persist. Identifying these impurities is key to selecting the appropriate final purification step.
Common Impurities and Their Removal:
| Potential Impurity | Identification by ¹H NMR | Removal Method |
| Residual DMF | A singlet around 8.0 ppm and two singlets around 2.9 and 2.7 ppm.[7][8] | High vacuum drying, or washing the solid product with water (if the product is insoluble). |
| Starting Material (7-Bromo-4-fluoro-1-methyl-1H-indole) | Absence of the aldehyde proton peak (~10 ppm) and presence of a proton at the 3-position of the indole ring. | Re-purification by column chromatography with a shallower gradient. |
| Over-formylated or other byproducts | Complex aromatic signals and potentially additional aldehyde peaks. | Recrystallization is often effective at removing closely related impurities. |
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for indole aldehydes include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5]
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of the final product?
A1: A combination of techniques should be used to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a good starting point for indole derivatives.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or impurities.[7][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q2: What are the best practices for storing this compound?
A2: Aldehydes can be susceptible to oxidation. Therefore, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, keeping it in a cool, dark, and dry place, such as a refrigerator or freezer, is advisable.
Q3: I am observing product degradation on the column. What could be the cause and how can I prevent it?
A3: Degradation on a chromatography column can be due to several factors:
-
Acidic Silica Gel: As mentioned, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] Switching to neutral alumina or using a mobile phase containing a small amount of a base like triethylamine can help.[6]
-
Prolonged Exposure: The longer the compound spends on the column, the greater the chance of degradation. Optimizing the solvent system for a faster elution (while still achieving good separation) can minimize this risk.
-
Reactive Solvents: While less common with the recommended solvent systems, ensure that your solvents are of high purity and do not contain reactive impurities.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
- PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Research Journal of Pharmacognosy. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species.
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
- ResearchGate. (2025, August 8). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Unknown Source. (n.d.).
- Columbia University. (n.d.). Column chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- pubs.acs.org. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Unknown Source. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications.
- pubs.acs.org. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile.
- Unknown Source. (n.d.). 7-Bromo-4-fluoro-1H-indole.
- Advanced ChemBlocks. (2026, February 1). 6-bromo-4-fluoro-1H-indole-3-carbaldehyde 95% | CAS.
- Unknown Source. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde.
- Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- BenchChem. (2025, December). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Cayman Chemical. (2020, July 16). PRODUCT INFORMATION.
- Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
- YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole.
- BenchChem. (n.d.). Technical Support Center: 3-bromo-1H-indole-2-carbaldehyde Purification.
- Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.
- MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- PubMed. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- ChemicalBook. (2025, July 16). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE | 115666-21-2.
- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
- EvitaChem. (n.d.). Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1.
- Sigma-Aldrich. (n.d.). 7-Bromo-5-methylindole-3-carboxaldehyde 97 16077-60-4.
- PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191.
- ResearchGate. (2013, February 24). Troubleshooting protein purification?.
- Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides.
- Advanced ChemBlocks. (n.d.). 7-bromo-1-methyl-1H-indole-3-carbaldehyde 95% | CAS.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. rsc.org [rsc.org]
Technical Support Center: Navigating Solubility Challenges of Halogenated Indole Aldehydes in Organic Synthesis
Welcome to the technical support center dedicated to addressing a common yet critical challenge in organic synthesis: the limited solubility of halogenated indole aldehydes. These valuable synthetic intermediates are foundational in the development of numerous pharmaceuticals and bioactive molecules. However, their often crystalline and planar nature, exacerbated by halogen substitution, can lead to significant solubility hurdles in common organic solvents, impacting reaction kinetics, yield, and overall process efficiency.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies to effectively manage and overcome solubility issues encountered during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with these challenging compounds.
Q1: Why are halogenated indole aldehydes often poorly soluble in common organic solvents?
A1: The poor solubility of halogenated indole aldehydes stems from a combination of factors inherent to their molecular structure:
-
Strong Intermolecular Forces: The indole scaffold, containing a polar N-H bond and an electron-rich aromatic system, can participate in strong intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions lead to a stable crystal lattice that requires significant energy to disrupt.
-
Halogen Bonding: The halogen substituents (F, Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with Lewis basic sites on adjacent molecules, further stabilizing the crystal lattice.[1]
-
Molecular Planarity: The largely planar structure of the indole ring system facilitates efficient crystal packing, contributing to high lattice energy and, consequently, low solubility.
-
Polarity Mismatch: While possessing polar functional groups (aldehyde and N-H), the overall molecule has a significant non-polar surface area. This can lead to a mismatch with the polarity of many common organic solvents, hindering effective solvation.[2][3]
Q2: I'm starting a new synthesis with a halogenated indole aldehyde. How do I choose an appropriate initial solvent?
A2: A systematic approach to solvent selection is crucial. Start by considering the principle of "like dissolves like."[2][3] Halogenated indole aldehydes have both polar and non-polar characteristics.
-
Initial Screening: Begin with a small-scale solubility test in a range of solvents with varying polarities. Common choices for initial screening include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are often effective due to their ability to disrupt hydrogen bonds and solvate polar functional groups.[4][5]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane can be good starting points.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are less polar options that can be effective for some derivatives.
-
Alcohols: Ethanol and methanol can be useful, sometimes in combination with other solvents.[6]
-
-
Resource Check: Consult chemical supplier information (e.g., Sigma-Aldrich, Cayman Chemical) for your specific or structurally similar compounds, as they often provide qualitative solubility data. For instance, 5-bromoindole-3-carboxaldehyde is reported to be soluble in DMSO and DMF.[5][7]
Q3: Can I predict the best solvent for recrystallization?
A3: Predicting the ideal recrystallization solvent with certainty is challenging, but you can make an educated guess. An ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature or below.
-
General Guidance: Often, a single solvent that provides moderate solubility at room temperature will be a good candidate for recrystallization. Ethanol is a commonly used solvent for recrystallizing indole aldehydes.[8][9]
-
Two-Solvent System: A two-solvent system is often more effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] Common pairs include:
-
DCM/Hexane
-
Ethyl Acetate/Hexane
-
Methanol/Water
-
Acetone/Water[11]
-
The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[10]
Troubleshooting Guide: Overcoming Solubility Issues During Reaction
Encountering solubility problems mid-reaction can be frustrating. This guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: My halogenated indole aldehyde is not dissolving sufficiently in the chosen reaction solvent at the start of the experiment.
This is a common scenario that can prevent the reaction from initiating or lead to very slow reaction rates.
The insolubility indicates that the solvent-solute interactions are not strong enough to overcome the solute-solute interactions (crystal lattice energy) at the desired temperature.
Caption: Troubleshooting workflow for poor initial solubility.
-
Protocol 1: Temperature Elevation
-
Rationale: The solubility of most solids in liquids increases with temperature.[7][8] Increasing the temperature provides the necessary energy to overcome the crystal lattice forces.
-
Procedure:
-
Slowly heat the reaction mixture with stirring, monitoring for dissolution.
-
Do not exceed the boiling point of the solvent or the decomposition temperature of your reactants.
-
Once dissolved, proceed with the reaction. Be aware that the compound may precipitate if the reaction is cooled.
-
-
-
Protocol 2: Utilizing Co-solvents
-
Protocol 3: Systematic Solvent Re-screening
-
Rationale: If initial attempts fail, a more thorough solvent screen is necessary.
-
Procedure:
-
Set up several small-scale vials.
-
To each vial, add a small, known amount of your halogenated indole aldehyde.
-
Add a measured volume of a different solvent to each vial, covering a range of polarities.
-
Observe solubility at room temperature and with gentle heating. This will provide empirical data to guide your choice of a more suitable solvent system.
-
-
Issue 2: My starting material precipitates out of solution during the reaction.
This can occur if the temperature of the reaction changes, or if the composition of the reaction mixture is altered (e.g., by the addition of another reagent).
The solubility of your starting material is likely highly dependent on the reaction conditions. A change in these conditions has pushed the compound below its solubility limit.
-
Maintain Temperature: If the precipitation occurred upon cooling or after removing a heat source, try to maintain the reaction at a constant, elevated temperature where the compound remains soluble.
-
Increase Solvent Volume: If permissible for your reaction, adding more of the same solvent can help to keep the starting material in solution. However, be aware that this will decrease the concentration of your reactants, which may slow down the reaction rate.
-
Add a Co-solvent: As described in Protocol 2, adding a small amount of a high-polarity co-solvent can often redissolve the precipitated material.
-
"Solvent-Free" Conditions: In some cases, if the reactants can be melted together, a solvent-free reaction might be an option, though this is less common for this class of compounds.
Advanced Strategies for Enhancing Solubility
For particularly challenging cases, more advanced strategies may be required.
N-Protection of the Indole Ring
-
Rationale: The N-H group of the indole is a primary site for strong hydrogen bonding. Protecting this group can disrupt the intermolecular forces in the crystal lattice, leading to a significant increase in solubility in organic solvents.[16]
-
Common Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Often improves solubility and is removable under acidic conditions.[17]
-
Tosyl (Ts): A robust protecting group that can enhance solubility, but its removal requires harsh conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Can improve solubility and is removed under fluoride-mediated or acidic conditions.[17]
-
-
Considerations: The addition and subsequent removal of a protecting group adds steps to your synthesis. You must choose a protecting group that is stable to your reaction conditions and can be removed without affecting other functional groups in your molecule.
Caption: Workflow for using N-protection to enhance solubility.
Data Summary: Solvent Systems for Halogenated Indole Aldehydes
| Compound Class | Task | Recommended Solvent(s) | Rationale/Comments |
| Halogenated Indole Aldehydes | Vilsmeier-Haack Formylation | DMF (as reagent and solvent) | The reaction is typically performed in an excess of DMF.[2][18][19] |
| Halogenated Indole Aldehydes | General Reactions | DMF, DMSO, THF, Acetonitrile | These polar aprotic solvents are often effective at dissolving these compounds. |
| 5-Bromoindole-3-carboxaldehyde | General Handling | Soluble in DMSO and DMF | As per supplier data sheets and literature.[7] |
| Halogenated Indole Aldehydes | Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | Ethanol is a common choice for single-solvent recrystallization.[8][9] Two-solvent systems offer more flexibility. |
Conclusion
The solubility of halogenated indole aldehydes is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate these experimental hurdles. Remember that small-scale preliminary tests are invaluable for saving time and resources. This technical support center serves as a living document and will be updated as more data and methodologies become available.
References
- Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (2018).
- University of Rochester, Department of Chemistry. "Workup: Aldehydes." Rochester Chemistry (2023).
- University of Rochester, Department of Chemistry. "Troubleshooting: The Workup." Rochester Chemistry (2023).
- LibreTexts. "Reaction Workup." Chemistry LibreTexts (2021).
- WuXi AppTec.
- Taylor & Francis. "Cosolvent – Knowledge and References." (2023).
- CymitQuimica. "CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde." (2023).
- Pharmaceutical Technology. "Solving Poor Solubility to Unlock a Drug's Potential." (2015).
- MDPI. "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review." (2024).
- Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development 21.9 (2017): 1394–1403.
- University of Rochester, Department of Chemistry.
- ResearchGate.
- ResearchGate. "Solubilization by cosolvents. Establishing useful constants for the log-linear model." (2023).
- International Society for Pharmaceutical Engineering. "Overcoming the Challenge of Poor Drug Solubility." (2025).
- DOI. "Effective solvent system selection in the recrystallization purification of pharmaceutical products." (2021).
- Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 56.4 (2013): 1363-1388.
- Wikipedia. "Cosolvent." (2023).
- National Institutes of Health.
- Benchchem.
- National Institutes of Health. "Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles." (2013).
- University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction." Rochester Chemistry (2023).
- Benchchem. "The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide." (2025).
- Arkivoc. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base." (2005).
- National Institutes of Health. "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction." (2013).
- ResearchGate. "Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling." (2025).
- MIT OpenCourseWare.
- Chemguide. "reduction of aldehydes and ketones."
- MIT Open Access Articles.
- SciSpace. "Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach."
- ACS Publications. "Influence of solvent and temperature upon the fluorescence of indole derivatives." The Journal of Physical Chemistry 74.26 (1970): 4480-4490.
- NROChemistry. "Vilsmeier-Haack Reaction."
- PubMed.
- Reddit. "Go-to recrystallization solvent mixtures : r/Chempros." (2023).
- ACS Figshare. "On the Effect of Temperature on Aqueous Solubility of Organic Solids." (2016).
- Imperial College London. "Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones."
- Cayman Chemical. "Indole-3-carboxaldehyde." (2020).
- Benchchem.
- LibreTexts. "Precipitation Reactions." Chemistry LibreTexts (2025).
- ResearchGate. "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines." (2025).
- OSTI.gov.
- Sigma-Aldrich. "5-Bromoindole-3-carboxaldehyde 98%."
- Asian Journal of Research in Chemistry. "A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions." (2018).
- MedChemExpress. "Indole-3-carboxaldehyde (3-Formylindole)."
- The Good Scents Company. "indole-3-carboxaldehyde."
- ACS Omega. "Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids." (2021).
- Arkivoc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. reddit.com [reddit.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. ispe.gr.jp [ispe.gr.jp]
- 15. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 16. mdpi.org [mdpi.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ajrconline.org [ajrconline.org]
handling moisture sensitivity in indole-3-carbaldehyde synthesis
Welcome to the technical support guide for the synthesis of indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Indole-3-carbaldehyde is a critical intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3] However, its synthesis, particularly through classic formylation reactions, is frequently plagued by issues related to moisture, leading to diminished yields, complex purification challenges, and reaction failures.
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the common pitfalls encountered in the laboratory. We will explore the causality behind these issues and provide robust, validated protocols to ensure your success.
Section 1: Understanding Moisture's Impact on Key Formylation Reactions
The primary challenge in many indole-3-carbaldehyde syntheses is the extreme sensitivity of the formylating agents to water. Understanding why this sensitivity exists is the first step toward preventing problems.
The Vilsmeier-Haack Reaction: The Workhorse Method
The Vilsmeier-Haack reaction is arguably the most efficient and high-yielding method for preparing indole-3-carbaldehyde.[1][4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[1][5]
The Chemistry of Failure: The entire success of the reaction hinges on the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent). Moisture sabotages this process in two ways:
-
Decomposition of POCl₃: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid, consuming the reagent before it can react with DMF.
-
Quenching the Vilsmeier Reagent: Any Vilsmeier reagent that does form is rapidly hydrolyzed by water, rendering it inactive and unable to formylate the indole ring.
This leads to a cascade of problems, including low conversion of the starting material and the formation of dark, tarry side products that complicate purification.
Other Formylation Methods
While the Vilsmeier-Haack is most common, other methods also present challenges:
-
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][6] While the reaction is performed in an aqueous or biphasic medium, controlling the reaction conditions is critical. Poor control can lead to low yields and side reactions, such as the formation of chlorinated pyridine derivatives or ring expansion to form quinolines.[1][7]
-
Duff Reaction: This reaction typically uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols.[8] Its application to indoles is less common and often results in lower yields compared to the Vilsmeier-Haack method.[2][9] The mechanism involves the generation of an iminium ion intermediate that is susceptible to hydrolysis.[8]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[10] Both the formylating agent and the Lewis acid are highly sensitive to moisture.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Q1: My Vilsmeier-Haack reaction turned into a dark, intractable tar with little to no product. What went wrong?
A1: This is the classic symptom of significant moisture contamination. The formation of tar is often due to polymerization and decomposition of the indole starting material under the acidic conditions generated by the reaction of POCl₃ with water, without the desired formylation taking place.
Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
DMF: Use a new, sealed bottle of anhydrous DMF. An older bottle that has been opened multiple times will have absorbed atmospheric moisture. If you suspect your DMF is wet, it can be dried over molecular sieves or by distillation under reduced pressure. A fishy smell indicates decomposition to dimethylamine, which will consume the Vilsmeier reagent.[12]
-
POCl₃: Use freshly distilled phosphorus oxychloride.[4] This reagent is highly reactive with water and should be handled under an inert atmosphere.
-
-
Glassware Preparation: All glassware must be rigorously dried. Flame-dry all flasks, dropping funnels, and stir bars under a vacuum or a stream of dry nitrogen or argon immediately before use. Allow to cool to room temperature under an inert atmosphere.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Use rubber septa on all openings and transfer reagents via syringe. A drying tube filled with calcium chloride or Drierite on the gas outlet is essential.[4]
A2: This indicates that the formylating agent was generated but in an insufficient amount, or it was consumed before it could react completely with the indole. This is often caused by trace amounts of moisture that are not enough to cause widespread decomposition but are sufficient to quench a significant portion of the Vilsmeier reagent.
Troubleshooting Steps:
-
Review Anhydrous Technique: Even small lapses, like using a non-dried syringe or briefly opening the flask to the air, can introduce enough moisture to lower yields.
-
Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at 0-10°C.[4] Adding the indole solution should also be done at this low temperature to prevent side reactions before allowing the reaction to warm.[4][13]
-
Stoichiometry: Ensure the correct molar ratios are used. A slight excess of the Vilsmeier reagent relative to the indole is common. The procedure from Organic Syntheses uses a ratio of approximately 1.1 moles of POCl₃ per mole of indole.[4]
Q3: My Reimer-Tiemann reaction gave a complex mixture of products that is difficult to separate. What happened?
A3: The Reimer-Tiemann reaction is notorious for producing a mixture of ortho and para isomers, and its reactive intermediate, dichlorocarbene, can lead to other side products.[1] While moisture is inherent to the reaction conditions (using aqueous base), improper phase transfer or temperature control can exacerbate side reactions. The reaction can also suffer from the formation of byproducts like chlorinated pyridine derivatives.[1]
Troubleshooting Steps:
-
Use a Phase-Transfer Catalyst: Adding a phase-transfer catalyst can improve the interaction between the aqueous phase (containing the base) and the organic phase (containing indole and chloroform), leading to more controlled and reproducible results.
-
Optimize Temperature: Maintain a consistent temperature, typically around 60-70°C.[1] Overheating can promote the formation of unwanted byproducts.
-
Consider Alternatives: For high purity and yield, the Vilsmeier-Haack reaction is generally superior to the Reimer-Tiemann for indole-3-carbaldehyde synthesis.[1][4]
Section 3: Best Practices for Anhydrous Synthesis
Adhering to a strict anhydrous protocol is the single most important factor for success.
| Parameter | Recommendation | Rationale |
| Solvents (DMF) | Use anhydrous grade from a new, sealed bottle or distill from CaH₂. | DMF is hygroscopic and readily absorbs water from the atmosphere. |
| Reagents (POCl₃) | Use freshly distilled reagent. | POCl₃ hydrolyzes rapidly and exothermically in the presence of water. |
| Glassware | Flame-dry or oven-dry at >120°C for several hours. | Removes adsorbed water from glass surfaces. |
| Atmosphere | Maintain a positive pressure of dry Argon or Nitrogen. | Prevents atmospheric moisture from entering the reaction vessel. |
| Reagent Transfer | Use dry syringes and needles (cannula transfer). | Avoids exposing sensitive reagents to air. |
Section 4: Validated Experimental Protocol
This protocol is adapted from the highly reliable procedure published in Organic Syntheses, known for its nearly quantitative yield and high purity.[4]
Synthesis of Indole-3-Carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
Indole (100 g, 0.85 mol)
-
N,N-Dimethylformamide (DMF), freshly distilled (388 mL total)
-
Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mol)
-
Sodium Hydroxide (NaOH) (375 g)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a 1-L three-necked flask fitted with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL of freshly distilled DMF.[4]
-
Cool the flask in an ice-salt bath for 30 minutes.
-
With vigorous stirring, add 86 mL of freshly distilled POCl₃ dropwise over 30 minutes, keeping the internal temperature below 10°C. A pinkish or yellow complex will form.[4][13]
-
-
Reaction with Indole:
-
Prepare a solution of 100 g of indole in 100 mL of DMF.
-
Add this indole solution to the Vilsmeier reagent dropwise over 1 hour, ensuring the temperature does not rise above 10°C.[3][4]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to 35°C. Stir at this temperature for 1 hour. The solution will become a thick, opaque, canary-yellow paste.[4][13]
-
-
Hydrolysis and Work-up:
-
Cool the paste in an ice bath and then add 300 g of crushed ice at once with careful but efficient stirring. This exothermic step should produce a clear, cherry-red solution.[4]
-
Prepare a solution of 375 g of NaOH in 1 L of water.
-
In a separate 3-L flask containing 200 g of crushed ice, transfer the red aqueous solution.
-
Slowly add the NaOH solution with efficient stirring. The solution will change color. After about one-third has been added, the remaining base can be added more rapidly.[4]
-
-
Isolation and Purification:
-
Heat the resulting suspension rapidly to boiling, then allow it to cool to room temperature. For complete precipitation, place it in a refrigerator overnight.[4]
-
Collect the precipitate by filtration, wash thoroughly with several portions of water, and air-dry. This yields approximately 120 g (97%) of indole-3-aldehyde.[4][13]
-
The product is typically very pure (m.p. 196–197°C), but can be recrystallized from 95% ethanol if necessary.[4]
-
Section 5: Frequently Asked Questions (FAQs)
Q: Are there any less moisture-sensitive methods to synthesize indole-3-carbaldehyde? A: Yes, recent advancements include catalytic versions of the Vilsmeier-Haack reaction that avoid stoichiometric amounts of hazardous POCl₃, though they may require longer reaction times.[1][14] Other methods, such as copper-catalyzed formylation or metal-free formylations using DMSO and water, have been developed, but may not offer the same high yields as the classic Vilsmeier-Haack reaction.[2]
Q: How should I store indole-3-carbaldehyde after synthesis? A: The final product is described as being air-sensitive and hygroscopic.[15] It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.
Q: What is the expected melting point of pure indole-3-carbaldehyde? A: The literature reports a melting point in the range of 193-198°C.[15] A broad or depressed melting point is a strong indication of impurities.
Section 6: References
-
Order, R. B. V., & Lindwall, H. G. (1945). 3-Indole Aldehyde and Certain of Its Condensation Products. Journal of Organic Chemistry, 10(2), 128–133. [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. [Link]
-
Barluenga, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12154–12160. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
The Reimer-Tiemann Reaction. Sciencemadness.org. [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]
-
von der Brüggen, U., & Mayr, H. (1987). Comment on the Use of Dichloromethyl Methyl Ether as Formylating Agent. Chemische Berichte, 121(1), 191-193. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]
-
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. ACS Publications. [Link]
-
RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.
-
Duff reaction. Wikipedia. [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]
-
Rieche formylation. Wikipedia. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives. (2006). ResearchGate. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-carboxaldehyde | High-Purity Building Block [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. echemi.com [echemi.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Indole-3-carboxaldehyde | 487-89-8 [amp.chemicalbook.com]
Validation & Comparative
Comparative Fragmentation Analysis: C₁₀H₇BrFNO Scaffolds
Distinguishing Regioisomers of Bromo-Fluoro-Methylquinolin-4-ol via EI and ESI-MS/MS
Executive Summary
Objective: This guide provides a technical comparison of mass spectrometric behaviors for the molecular formula C₁₀H₇BrFNO (MW: ~256.07 Da). The primary focus is on 6-bromo-7-fluoro-2-methylquinolin-4-ol , a critical intermediate in the synthesis of fluoroquinolone antibiotics.
The Challenge: In drug development, halogenated quinoline scaffolds often yield regioisomers (e.g., 6-bromo vs. 7-bromo) during electrophilic aromatic substitution. These isomers possess identical molecular weights and similar polarity, making standard LC-MS identification insufficient.
The Solution: This guide compares Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) techniques, demonstrating that ESI-CID (Collision-Induced Dissociation) provides superior structural diagnostic capabilities for isomeric differentiation compared to the "hard" ionization of EI.
Structural & Isotopic Context
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of Bromine.
| Feature | Specification | Diagnostic Value |
| Formula | C₁₀H₇BrFNO | Core Scaffold: Quinolin-4-ol / Quinolone |
| Monoisotopic Mass | 254.97 (for ⁷⁹Br) | Base peak for calibration. |
| Isotope Pattern | 1:1 Doublet | The presence of ⁷⁹Br and ⁸¹Br creates two peaks of nearly equal intensity at m/z 256 and 258 ([M+H]⁺). |
| Unsaturation | 7.5 (Ring + Double Bonds) | Indicates a highly stable, aromatic bicyclic system. |
Comparative Analysis: EI vs. ESI-MS/MS
This section objectively compares the utility of two ionization modes for this specific scaffold.
Method A: Electron Impact (EI) - 70 eV[1][2]
-
Mechanism: Hard ionization; radical cation formation (
).[2] -
Observation: The molecular ion is often intense due to the aromatic stability, but fragmentation is dominated by radical losses.
-
Key Fragment: [M - Br]⁺ . The C-Br bond is the weakest link.
-
Limitation: EI spectra of 6-bromo and 7-bromo isomers are often indistinguishable because the high energy (70 eV) obliterates the subtle electronic effects of the fluorine position.
Method B: ESI-MS/MS (Proposed Standard)
-
Mechanism: Soft ionization; protonation (
); Even-electron rule.[1] -
Observation: The parent ion is stable.[3] Fragmentation requires collision energy (CID).
-
Key Fragment: [M+H - CO]⁺ and [M+H - H₂O]⁺ .
-
Superiority: The relative abundance of neutral losses (specifically CO vs. HF) varies significantly between isomers due to the "Ortho Effect" (proximity of F to the hydroxyl/keto group).
Performance Matrix:
| Feature | EI (70 eV) | ESI-MS/MS (CID 25-35 eV) |
| Sensitivity | Moderate (Nanogram) | High (Picogram) |
| Isomer Specificity | Low (Spectra >95% similar) | High (Distinct branching ratios) |
| Dominant Pathway | Radical Cleavage (C-Br) | Ring Contraction (-CO) & Dehydration |
| Suitability | Library Matching (NIST) | Structural Elucidation / PK Studies |
Mechanistic Deep Dive: ESI-CID Fragmentation Pathways
The following analysis assumes the 6-bromo-7-fluoro-2-methylquinolin-4-ol isomer.
Primary Pathway: The Quinolone Ring Contraction
Unlike simple aromatics, quinolin-4-ols (and their quinolone tautomers) undergo a characteristic loss of Carbon Monoxide (CO, 28 Da).
-
Precursor: m/z 256/258 ([M+H]⁺).
-
Transition: The protonated carbonyl undergoes alpha-cleavage, followed by ring contraction to an indole-like cation.
-
Product: m/z 228/230 ([M+H - CO]⁺).
Secondary Pathway: The Halogen Loss
-
HBr Loss: In positive mode ESI, direct loss of Br radical is rare. Instead, elimination of neutral HBr (80/82 Da) occurs, often driven by adjacent protons.
-
HF Loss (Diagnostic): If the Fluorine is adjacent to a proton source (e.g., the -OH group or a methyl group), a loss of HF (20 Da) is observed.[4] This is the differentiator.
-
Scenario: In 7-fluoro-8-methyl isomers, HF loss is prominent. In 6-fluoro isomers, it is suppressed.
-
Visualization of Pathways (Graphviz)
Figure 1: ESI-CID Fragmentation pathway for C₁₀H₇BrFNO. The CO loss is the diagnostic backbone cleavage for quinolones.
Experimental Protocol: Isomer Differentiation Workflow
To replicate these results for structural validation, follow this self-validating protocol.
Reagents & Preparation
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (LC-MS Grade). Note: Formic acid is crucial to ensure [M+H]⁺ formation over [M+Na]⁺.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Perform a CE Ramp (10 eV to 50 eV).
-
Why? Isomers often have different energy thresholds for the Carbon-Halogen bond cleavage.
-
Step-by-Step Differentiation Logic
Use this logic gate to interpret your data when distinguishing Isomer A (6-Br, 7-F) from Isomer B (7-Br, 6-F).
Figure 2: Decision tree for distinguishing positional isomers based on the "Ortho Effect" of Fluorine elimination.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation mechanisms including alpha-cleavage).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.
-
He, Y., et al. (2018). "Differentiation of positional isomers of halo-quinolines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 32(15), 1193-1200.
-
NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Quinoline Derivatives." NIST Chemistry WebBook, SRD 69. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde via NOESY Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of medicinal chemistry and materials science, the synthesis of novel substituted indoles, such as 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde, represents a critical step in the development of new therapeutic agents and functional materials.[1] The precise arrangement of substituents on the indole scaffold dictates its chemical properties and biological activity. While standard one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) correlation spectroscopy (COSY), provide foundational data on through-bond connectivity, they often fall short in unambiguously determining the regiochemistry of substituents on the aromatic core. This guide provides an in-depth, experience-driven protocol for employing Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively validate the structure of this compound, focusing on the causality behind experimental choices to ensure trustworthy and reproducible results.
The Analytical Challenge: Beyond Through-Bond Correlations
The core challenge in validating the proposed structure lies in confirming the precise placement of the bromine and fluorine atoms at positions 7 and 4, respectively. Standard techniques like COSY and HMBC are excellent for mapping out the carbon skeleton and proton-proton or proton-carbon bond networks. However, they cannot differentiate between potential isomers where the substituents might be swapped or located at different positions.
This is where NOESY becomes an indispensable tool. NOESY detects through-space interactions between protons that are in close spatial proximity (typically < 5 Å), irrespective of their covalent connectivity.[2][3][4][5] By mapping these spatial relationships, we can build a three-dimensional picture of the molecule and confirm the relative positions of protons and, by extension, the adjacent non-protonated substituents.
Pillar 1: The Causality of Experimental Design in NOESY
A successful NOESY experiment is not merely about applying a standard pulse sequence; it is a thoughtful process of tailoring the experiment to the molecule . For a small, relatively rigid molecule like this compound, several parameters are critical.
Experimental Workflow: A Validated Path from Sample to Structure
The overall process follows a logical sequence designed to ensure data quality and robust interpretation. Each step builds upon the last, culminating in a definitive structural assignment.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where preliminary 1D and COSY data inform the setup of the definitive NOESY experiment.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from related impurities.
-
Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be filtered to remove paramagnetic impurities (like dissolved oxygen or dust) which can quench the NOE effect.[6] A good choice is a solvent that provides excellent resolution for all proton signals in the 1D spectrum.
-
Concentration: An optimal concentration is typically 10-20 mg in 0.6 mL of solvent.[6] Solutions that are too concentrated can lead to line broadening, while overly dilute samples will require prohibitively long acquisition times to detect weak NOE cross-peaks.
2. NMR Spectrometer Setup (Example: 500 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for ¹H and lock on the deuterium signal of the solvent. Perform automated or manual shimming to achieve sharp, symmetrical peaks, which is crucial for resolving crowded spectral regions and detecting weak correlations.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) to ensure spectral stability throughout the long NOESY experiment.
3. Acquisition of Preliminary Data:
-
¹H NMR: Acquire a standard high-resolution 1D ¹H spectrum. This is essential for chemical shift assignment and to verify that all expected protons are present.
-
COSY: Run a standard gradient-selected COSY experiment. This will confirm the through-bond coupling network, for instance, between H-5 and H-6 on the benzene ring, aiding in their unambiguous assignment.
4. 2D NOESY Experiment Acquisition:
-
Pulse Program: Use a standard phase-sensitive NOESY pulse sequence with gradient selection (e.g., noesyesgp on a Bruker spectrometer). This helps suppress artifacts and provides clean spectra.
-
Mixing Time (τₘ): This is the most critical parameter. The NOE effect for small molecules, which tumble rapidly in solution, builds up at a rate proportional to the inverse of the correlation time (τc).[7] An appropriate mixing time is crucial for observing the desired correlations.
-
Rationale: For small molecules (MW < 700 Da), a mixing time roughly equal to the T₁ relaxation time of the involved protons is a good starting point. This is typically in the range of 300-800 ms. A mixing time that is too short will not allow for sufficient magnetization transfer, resulting in weak or absent cross-peaks. A time that is too long can lead to secondary NOE effects (spin diffusion), which can complicate interpretation.
-
Practical Choice: Start with a mixing time of ~500 ms.
-
-
Number of Scans (NS) and Increments (TD1): A higher number of scans (e.g., 16-32) per increment is needed to achieve adequate signal-to-noise for the weak NOE cross-peaks.[6] Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure good digital resolution.
Pillar 2: Data Interpretation – The Moment of Truth
The NOESY spectrum is a 2D map where both axes represent the ¹H chemical shift scale. The diagonal contains the peaks from the 1D spectrum, while the off-diagonal cross-peaks are the crucial evidence, indicating that two protons are close in space.
Predicted NOE Correlations for Structure Validation
Based on the proposed structure of this compound, we can predict a unique set of NOE correlations. The observation of this specific pattern provides definitive proof of the proposed regiochemistry.
Quantitative Data Summary
The table below summarizes the critical proton-proton interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it highly sensitive to spatial arrangement.[2][7]
| Interacting Protons | Expected Distance (Å) | Expected NOE Intensity | Structural Significance |
| N-CH₃ ↔ H-2 | ~2.5 - 3.0 | Strong | Confirms the N-methylation and proximity to the C-2 position of the indole ring. |
| CHO ↔ H-2 | ~2.8 - 3.5 | Medium | Confirms the aldehyde group is at C-3, adjacent to H-2. Intensity may vary with aldehyde conformation. |
| H-5 ↔ H-6 | ~2.5 | Strong | Confirms the ortho relationship between these two protons, aiding in their definite assignment. |
| N-CH₃ ↔ H-6 | ~3.0 - 4.0 | Weak to Medium | Crucial for validation. This correlation would only be observed if the methyl group is at N-1 and the Br is at C-7, placing H-6 in spatial proximity. |
| CHO ↔ H-5 | ~3.0 - 4.0 | Weak to Medium | Crucial for validation. This correlation confirms the aldehyde at C-3 and the Fluorine at C-4, which brings the aldehyde proton and H-5 close together. |
Pillar 3: Comparison with Alternatives & Final Validation
While COSY is essential for identifying the H-5/H-6 spin system, it provides no information about the relative locations of the substituents. Similarly, HMBC could show correlations from N-CH₃ to C-2 and C-7a, and from the CHO proton to C-2 and C-4, but these through-bond correlations might still be ambiguous for certain isomeric arrangements.
NOESY provides the definitive, unambiguous evidence. The observation of the key cross-peaks, particularly N-CH₃ ↔ H-6 and CHO ↔ H-5 , acts as a molecular fingerprint. The presence of these signals directly proves the 1,3,4,7-substitution pattern, as any other arrangement of substituents would result in significantly larger inter-proton distances, and consequently, an absence of these specific NOE cross-peaks.
Conclusion
The structural validation of complex organic molecules demands a multi-faceted analytical approach where each technique provides a unique piece of the puzzle. For this compound, NOESY spectroscopy serves as the final arbiter, providing irrefutable through-space evidence that complements through-bond correlation data. By carefully designing the experiment with an understanding of the underlying principles of the Nuclear Overhauser Effect in small molecules, researchers can confidently and authoritatively confirm the regiochemistry of their synthesized compounds. This robust validation is the bedrock upon which further research and development in drug discovery and materials science is built.
References
-
How to interpret a NOESY NMR spectrum. (2012). YouTube. Available at: [Link]
-
NOESY Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Available at: [Link]
-
Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. (n.d.). Slideshare. Available at: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Available at: [Link]
-
5.4: NOESY Spectra. (2021). Chemistry LibreTexts. Available at: [Link]
-
Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Available at: [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Missouri-St. Louis. Available at: [Link]
-
In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? (n.d.). Proprep. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]
-
NOESY and ROESY. (2018). University of Wisconsin-Madison. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. fiveable.me [fiveable.me]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. proprep.com [proprep.com]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
Comprehensive Safety Protocol: Handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
This guide provides essential safety and handling protocols for this compound, a halogenated indole derivative likely utilized in complex organic synthesis within pharmaceutical and materials science research. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the established hazard profiles of structurally analogous compounds, including various bromo-indoles and indole-3-carbaldehydes. The precautionary principle dictates that in the absence of specific data, the highest reasonable level of protection derived from related structures should be adopted.
Hazard Assessment: A Profile Based on Analogy
The toxicological properties of this compound have not been exhaustively studied. However, analysis of safety data for similar compounds reveals a consistent pattern of hazards. The core indole scaffold, combined with a reactive aldehyde group and bromine and fluorine substituents, suggests a significant potential for biological activity and associated risks.
Safety data sheets for compounds like 4-Bromo-1H-indole-3-carbaldehyde, 7-Bromo-1H-indole, and Indole-3-carboxaldehyde consistently list several key hazards.[1][2][3] These compounds are generally classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause significant skin, eye, and respiratory irritation.[1][2][3]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Anticipated Effect |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3] |
These classifications form the logical basis for the stringent control measures and personal protective equipment (PPE) detailed in this guide.
The Hierarchy of Controls: A Foundational Safety Strategy
Before any personal protective equipment is selected, the foundational principle of the Hierarchy of Controls must be applied. This strategy prioritizes the most effective control measures to eliminate or minimize hazards. PPE is the final, albeit essential, line of defense.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE alone.
Personal Protective Equipment (PPE) Protocol
All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Primary Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[4] These provide a complete seal around the eyes, protecting against splashes and airborne particulates.
-
Secondary Protection: When handling larger quantities (>1 g) or if there is a heightened risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles.[5][6]
Hand Protection
The anticipated H315 ("Causes skin irritation") and H312 ("Harmful in contact with skin") classifications demand careful glove selection.
-
Material Selection: Butyl or nitrile rubber gloves are recommended. Butyl rubber offers excellent protection against aldehydes, ketones, and esters.[7] Nitrile gloves provide a broad range of chemical resistance and are a suitable alternative for incidental contact.[6] Latex gloves are not recommended due to their poor resistance to many organic chemicals and potential for allergic reactions.[5]
-
Glove Practice: Always double-glove to provide a buffer in case of a tear or splash on the outer glove. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately upon any known contact with the chemical. Never wear gloves outside of the laboratory area.
Table 2: Glove Selection Rationale
| Glove Material | Protection Against Aldehydes | Protection Against Halogenated Organics | Recommendation |
|---|---|---|---|
| Butyl Rubber | Excellent[4][7] | Good to Excellent | Primary Recommendation |
| Nitrile Rubber | Good[6] | Good | Acceptable Alternative |
| Neoprene | Good[7] | Fair to Good | Acceptable, but Butyl/Nitrile preferred |
| Natural Latex | Poor | Poor | Not Recommended [5] |
Body Protection
Accidental spills can expose the torso and limbs, necessitating appropriate body protection.
-
Laboratory Coat: A flame-retardant lab coat (e.g., Nomex®) with long sleeves and ribbed cuffs is mandatory.[4][6] Ribbed cuffs create a better seal with the inner glove, preventing chemicals from running down the sleeve.[4]
-
Apron: For procedures involving larger volumes or significant splash potential, a chemically resistant apron should be worn over the lab coat.[5]
-
Apparel and Footwear: Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required.[6] Polyester and acrylic clothing should be avoided as they can melt and fuse to the skin in a fire.[6]
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Footwear and Clothing: Confirm appropriate attire (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile or butyl gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing Sequence (Taking Off)
This process should be performed in an area designated to transition out of the immediate work zone.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior with your bare hands. Dispose of them in the designated solid waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Decontamination and Disposal Plan
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Waste Disposal
As a brominated organic compound, all waste containing this compound must be treated as hazardous.
-
Waste Streams: Segregate waste into designated containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Disposal: The final disposal must be conducted through a licensed hazardous waste facility, likely via high-temperature incineration with appropriate emission controls to manage the resulting hydrogen bromide and hydrogen fluoride.[9][10] Improper disposal poses a significant environmental risk.[11]
References
-
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response. Available from: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US Environmental Protection Agency. Available from: [Link]
-
OSHA Glove Selection Chart. University of Nevada, Reno Environmental Health and Safety. Available from: [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. Available from: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available from: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. Available from: [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available from: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. cdc.gov [cdc.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. aaqr.org [aaqr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
